(1S,2S)-Boc-Achc
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426280 | |
| Record name | (1S,2S)-Boc-Achc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488703-60-2 | |
| Record name | (1S,2S)-Boc-Achc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1S,2S)-Boc-Achc: A Chiral Building Block for Advanced Drug Discovery
Introduction: (1S,2S)-Boc-Achc, formally known as (1S,2S)-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, is a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. The presence of the cyclohexane ring introduces conformational rigidity, a desirable feature in the design of peptidomimetics and other bioactive molecules, often leading to enhanced metabolic stability and target specificity. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for its strategic removal under specific conditions, making it an ideal component in multi-step organic syntheses. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations for researchers, scientists, and drug development professionals.
It is important to note that the abbreviation "Boc-Achc" can sometimes be ambiguous. While this guide focuses on the cyclohexane derivative (CAS No. 488703-60-2), a cyclopentane analog, (1S,2S)-Boc-aminocyclopentane carboxylic acid (CAS No. 143679-80-5), also exists and is used in similar applications[1]. Researchers should always verify the specific compound by its full name or CAS number.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 488703-60-2 | [2][3][4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [2][3][4] |
| Molecular Weight | 243.30 g/mol | [2][4] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 396.7 ± 31.0 °C (Predicted) | [4] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 4.95 ± 0.28 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The cyclohexane ring protons would appear as a series of multiplets in the aliphatic region. The protons on the carbons bearing the amino and carboxyl groups would also appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl at a higher chemical shift. The quaternary carbon of the tert-butyl group would be visible, along with the carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl stretching of the carboxylic acid and the urethane of the Boc group, typically in the range of 1680-1740 cm⁻¹. The N-H stretch of the Boc-protected amine will appear as a band around 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad band in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum, depending on the ionization method, would show the molecular ion peak or a protonated molecular ion [M+H]⁺. Common fragmentation patterns would involve the loss of the Boc group or parts of it.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of the corresponding amino acid, (1S,2S)-2-aminocyclohexanecarboxylic acid, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Illustrative Synthesis Protocol:
Objective: To synthesize (1S,2S)-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.
Materials:
-
(1S,2S)-2-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
An appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane or THF)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate in an organic solvent (e.g., dioxane or THF) dropwise at a controlled temperature (often 0°C to room temperature).
-
Reaction: Allow the reaction mixture to stir for several hours or overnight at room temperature to ensure complete reaction.
-
Work-up:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. This will precipitate the product.
-
-
Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure (1S,2S)-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those with a peptide or peptidomimetic backbone. The conformational constraint imposed by the cyclohexane ring can lead to improved binding affinity and selectivity for biological targets.
Use in Peptidomimetics:
The incorporation of this compound into peptide sequences can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition processes. This makes it a valuable tool for designing molecules that can mimic or disrupt protein-protein interactions.
Role as a Chiral Building Block:
As a chiral molecule, this compound allows for the stereospecific synthesis of complex target molecules. This is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Workflow for Incorporating this compound into a Peptide Synthesis:
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).
Caption: Solid-Phase Peptide Synthesis Workflow Incorporating this compound.
Safety and Handling
This compound is classified as an irritant[4]. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C[4].
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
In case of inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
In case of ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its conformational rigidity and the presence of a strategically placed protecting group make it an attractive component for the design of novel peptidomimetics and other therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the laboratory. As research in medicinal chemistry continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in the development of next-generation pharmaceuticals.
References
(1S,2S)-Boc-Achc: A Technical Guide for Drug Development Professionals
(1S,2S)-N-tert-Butoxycarbonyl-2-aminocyclohexanecarboxylic acid , commonly referred to as (1S,2S)-Boc-Achc , is a synthetic, conformationally constrained amino acid derivative. Its rigid cyclohexane backbone makes it a valuable building block in medicinal chemistry, particularly in the design of peptides and peptidomimetics with enhanced stability and specific secondary structures. This guide provides an in-depth overview of its chemical structure, properties, and applications.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group attached to adjacent carbon atoms (C1 and C2). The (1S,2S) stereochemistry defines the specific spatial arrangement of these functional groups, influencing how the molecule interacts with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 488703-60-2 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Appearance | White to off-white solid | Predicted |
| Boiling Point (Predicted) | 396.7 ± 31.0 °C | [] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [] |
| pKa (Predicted) | 4.95 ± 0.28 | Predicted |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Data (Predicted and Comparative)
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~1.4 | Singlet, 9H (Boc group) |
| ~1.2-2.2 | Multiplets (Cyclohexane ring protons) | |
| ~3.5-4.0 | Multiplet (CH-N) | |
| ~2.3-2.6 | Multiplet (CH-COOH) | |
| ~10-12 | Broad singlet (COOH) | |
| ¹³C NMR | ~175-180 | COOH |
| ~155 | C=O (Boc group) | |
| ~80 | Quaternary C (Boc group) | |
| ~50-60 | CH-N and CH-COOH | |
| ~20-35 | Cyclohexane ring carbons | |
| ~28 | CH₃ (Boc group) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves two key steps: the asymmetric synthesis of the parent amino acid, (1S,2S)-2-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a Boc moiety.
1. Asymmetric Synthesis of (1S,2S)-2-Aminocyclohexanecarboxylic Acid:
Several methods exist for the enantioselective synthesis of the parent amino acid. One established method involves the alkali metal in ammonia reduction of a chiral pyrrolobenzodiazepine-5,11-dione precursor.[3] This multi-step process ultimately yields the enantiomerically pure trans-amino acid.
2. Boc Protection of (1S,2S)-2-Aminocyclohexanecarboxylic Acid:
A general and widely used protocol for the Boc protection of amino acids can be adapted for this specific substrate.
Materials:
-
(1S,2S)-2-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) or citric acid for acidification
Procedure:
-
Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid in a mixture of dioxane and 1N NaOH solution at 0°C (ice bath).
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to a pH of ~2-3 with a suitable acid (e.g., cold 1N HCl or 10% citric acid solution).
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development
The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain.[4]
The incorporation of this compound into a peptide sequence imparts conformational rigidity. This can lead to peptides with:
-
Enhanced proteolytic stability: The unnatural amino acid structure can hinder recognition by proteases.
-
Defined secondary structures: The cyclohexane backbone can induce specific turns or helical conformations.
-
Improved receptor binding affinity and selectivity: By locking the peptide into a bioactive conformation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the incorporation of this compound into a peptide using Boc-based solid-phase peptide synthesis.
References
An In-depth Technical Guide to (1S,2S)-Boc-Achc: A Chiral Building Block for Advanced Drug Discovery
CAS Number: 488703-60-2 Chemical Name: (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
This technical guide provides a comprehensive overview of (1S,2S)-Boc-Achc, a valuable chiral building block for researchers, scientists, and drug development professionals. It details its chemical properties, synthesis, and applications, with a focus on its role in creating conformationally constrained peptides and peptidomimetics.
Introduction
This compound is a protected, non-proteinogenic cyclic β-amino acid. The presence of the cyclohexane ring introduces significant conformational rigidity compared to its linear counterparts. This structural constraint is a powerful tool in medicinal chemistry, as it allows for the design of peptides and peptidomimetics with well-defined three-dimensional structures. Such pre-organization can lead to enhanced biological activity, increased receptor selectivity, and improved metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is acid-labile, making it suitable for standard solid-phase and solution-phase peptide synthesis strategies.
Chemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 488703-60-2 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid |
| Synonyms | This compound, Boc-(1S,2S)-2-aminocyclohexanecarboxylic acid, N-Boc-(1S,2S)-2-aminocyclohexane-1-carboxylic acid |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | 2-8°C |
Synthesis
One common strategy for obtaining the cis-β-amino acid scaffold is through the Diels-Alder reaction, followed by a series of transformations to introduce the amino and carboxylic acid functionalities with the desired stereochemistry. Another approach involves the asymmetric hydrogenation of a suitable precursor.
A general workflow for the synthesis starting from a pre-synthesized (1S,2S)-2-aminocyclohexanecarboxylic acid is outlined below.
Technical Guide: (1S,2S)-Boc-Achc for Advanced Peptide Synthesis
Abstract: This document provides a detailed overview of (1S,2S)-Boc-Achc, a protected amino acid derivative crucial for the synthesis of peptidomimetics and other complex molecules in drug discovery. It outlines the compound's chemical and physical properties, its primary application in solid-phase peptide synthesis (SPPS), and a generalized experimental protocol. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Introduction
This compound, systematically named (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid, is a non-proteinogenic amino acid derivative.[1] Its rigid cyclohexyl backbone is of significant interest in medicinal chemistry for its ability to impart conformational constraints on peptide structures. This rigidity can enhance proteolytic stability, receptor affinity, and bioavailability of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the amine is fundamental to its use in Boc-based solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of peptide chains.[2][3][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C12H21NO4 | [1][5] |
| Molecular Weight | 243.30 g/mol | [1][5][] |
| CAS Number | 488703-60-2 | [5] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Core Application: Boc-Based Peptide Synthesis
The primary utility of this compound is as a building block in peptide synthesis. The Boc protecting group is stable under coupling conditions but can be selectively removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. This strategy is particularly advantageous for the synthesis of long or hydrophobic peptides where Fmoc chemistry may be less efficient.[]
The incorporation of the Achc moiety introduces a rigid cyclic constraint into the peptide backbone. This is a key strategy in drug design to "freeze" a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.
Caption: Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
Generalized Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative cycle for incorporating a Boc-protected amino acid like this compound onto a growing peptide chain attached to a solid support (resin).
Materials:
-
Peptide-resin (with N-terminal Boc group)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DCM or DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes. This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and cleaved Boc groups.
-
Neutralization: The protonated amine is neutralized by washing with a 5-10% solution of DIEA in DMF to prepare it for coupling. This is followed by further washing with DMF.
-
Coupling:
-
In a separate vial, this compound (typically 3-4 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU) and an amine base (DIEA).
-
This activation mixture is added to the reaction vessel containing the resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
References
- 1. (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 488703-60-2 [chemicalbook.com]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
An In-Depth Technical Guide to (1S,2S)-Boc-Achc: A Cornerstone for Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids is a key strategy for the development of novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, cyclic amino acids are of particular interest for their ability to impart conformational rigidity to peptide backbones. This guide focuses on (1S,2S)-Boc-Achc , a protected cyclic β-amino acid that serves as a vital building block in the synthesis of peptidomimetics and foldamers.
The IUPAC name for this compound is (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid . The "(1S,2S)" designation defines the stereochemistry at the two chiral centers on the cyclohexane ring, leading to a cis relationship between the amino and carboxyl groups. The "Boc" (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, making it highly suitable for Boc-based solid-phase peptide synthesis (SPPS).
The incorporation of (1S,2S)-Achc into a peptide chain introduces a significant conformational constraint, limiting the rotational freedom of the peptide backbone. This pre-organization is instrumental in designing peptides that adopt stable, predictable secondary structures, such as helices, turns, or extended strands. Such "foldamers" are invaluable tools for mimicking the secondary structures of proteins, enabling the design of potent and specific inhibitors of protein-protein interactions, as well as developing protease-resistant therapeutic peptides.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| IUPAC Name | (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
| Synonyms | (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid, Boc-(1S,2S)-ACHC-OH |
| CAS Number | 488703-60-2 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 396.7 ± 31.0 °C (Predicted) |
| Density | 1.120 ± 0.100 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
Core Application: Peptide Synthesis and Conformational Control
The primary application of this compound is in the synthesis of peptides with controlled secondary structures. Unlike linear peptides which can be highly flexible in solution, peptides containing (1S,2S)-Achc are guided into specific conformations.
Studies on oligomers containing the cis-ACHC scaffold have shown that they can induce unique structural motifs. Depending on the sequence and the surrounding amino acids, peptides with cis-ACHC can form extended conformations or participate in the formation of specific helical structures, such as the 11/9-helix in α/β-peptides.[1] Two-dimensional NMR studies on oligomers of cis-ACHC have indicated a preference for extended conformations in solution, which are stabilized by intra-residue hydrogen bonds.[1] This contrasts with its trans-diastereomer, which is a strong promoter of the 14-helix.[2][3] This ability to dictate conformation makes this compound a powerful tool for structure-activity relationship (SAR) studies and the rational design of bioactive peptides.
Below is a conceptual diagram illustrating how a conformationally constrained peptide, or foldamer, can mimic the α-helical binding domain of a protein to inhibit a protein-protein interaction (PPI).
Caption: Conceptual diagram of a foldamer containing (1S,2S)-Achc mimicking a protein's α-helix to inhibit a protein-protein interaction.
Experimental Protocols
Synthesis of this compound
This compound is a commercially available building block and is typically not synthesized in a standard peptide chemistry laboratory. Its synthesis involves a multi-step process to establish the correct stereochemistry and is beyond the scope of routine peptide synthesis.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a (1S,2S)-Achc-Containing Peptide
This protocol describes the manual synthesis of a model tripeptide, Ac-L-Ala-(1S,2S)-Achc-L-Leu-NH₂ , on a Rink Amide resin using the Boc/Bzl strategy.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Boc-L-Leu-OH, this compound, Boc-L-Ala-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Piperidine (for final cleavage of Fmoc from Rink Amide linker if applicable, though this protocol assumes a Boc-compatible amide linker)
-
Cleavage cocktail: HF/anisole (9:1) or TFMSA/TFA/DCM/thioanisole
-
Diethyl ether (cold)
Protocol Steps:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
-
First Amino Acid Coupling (Boc-L-Leu-OH):
-
Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then with fresh 50% TFA in DCM for 20 minutes to remove the Boc group from the linker's amine.
-
Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DCM (2x for 5 min each). Wash with DCM (3x).
-
Activation: In a separate vial, dissolve Boc-L-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) in DCM and allow to pre-activate for 10 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (this compound):
-
Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, then fresh 50% TFA in DCM for 20 minutes.
-
Washing: Wash with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Treat with 10% DIPEA in DCM (2x for 5 min each). Wash with DCM (3x).
-
Activation & Coupling: Activate this compound (3 eq.) with DCC/HOBt as in step 2 and couple to the resin-bound Leu.
-
Washing: Wash with DMF (3x) and DCM (3x).
-
-
Third Amino Acid Coupling (Boc-L-Ala-OH):
-
Repeat the deprotection, washing, neutralization, activation, and coupling steps with Boc-L-Ala-OH.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection of Ala, neutralize the resin and treat with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x), then DCM (3x) and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0°C. (Caution: HF is extremely hazardous and requires specialized equipment and procedures).
-
Evaporate the HF.
-
-
Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Characterization Methods
-
RP-HPLC: To assess the purity of the final peptide and to purify it from cleavage byproducts and truncated sequences.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and study the conformation of the peptide in solution. Key signals include the amide protons, alpha-protons, and the protons of the cyclohexane ring of the Achc residue.
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure content (e.g., helix, sheet, random coil) of the peptide in solution.
The following diagram outlines the iterative workflow of Boc-based solid-phase peptide synthesis.
Caption: Workflow diagram for the solid-phase synthesis of a tripeptide containing (1S,2S)-Achc using the Boc strategy.
Quantitative Data Presentation
The table below summarizes expected analytical and conformational data for the model tripeptide Ac-L-Ala-(1S,2S)-Achc-L-Leu-NH₂ . This data is representative and based on typical values for peptides containing cyclic residues.
| Parameter | Expected Value / Characteristic | Method |
| Molecular Weight | ~382.5 g/mol (as [M+H]⁺) | ESI-MS |
| Purity | >95% | Analytical RP-HPLC |
| ¹H NMR | Amide NHs: 7.0-8.5 ppmAla α-H: ~4.2 ppmAchc α-H & β-H: 3.5-4.5 ppm (complex multiplets)Leu α-H: ~4.3 ppmCyclohexane CH₂: 1.0-2.2 ppm (broad multiplets) | ¹H NMR (in DMSO-d₆) |
| CD Spectrum | Weak bands, characteristic of a random coil or extended structure, potentially with a negative band near 200 nm. | Circular Dichroism (in Methanol) |
| FTIR Spectrum | Amide I band: ~1630-1650 cm⁻¹Amide II band: ~1530-1550 cm⁻¹ | FTIR (solid state or solution) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally defined peptides. Its rigid cyclohexane core provides a predictable means to control the secondary structure of peptide chains, a critical feature for the design of potent, stable, and specific therapeutic agents. The well-established protocols for Boc-based solid-phase peptide synthesis allow for its straightforward incorporation into a wide variety of peptide sequences. As the demand for novel peptidomimetics and foldamers continues to grow, particularly for targeting challenging protein-protein interactions, the importance of building blocks like this compound in drug discovery and chemical biology will undoubtedly increase.
References
(1S,2S)-Boc-Achc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(1S,2S)-N-(tert-Butoxycarbonyl)-2-aminocyclohexanecarboxylic acid , commonly referred to as (1S,2S)-Boc-Achc , is a chiral synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid cyclohexyl backbone imparts conformational constraints, making it a valuable building block for the synthesis of peptidomimetics, protease inhibitors, and other complex molecular architectures with therapeutic potential. This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a white to off-white solid, valued for its stereochemical purity and stability. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its strategic use in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS).
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| CAS Number | 488703-60-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Predicted Boiling Point | 396.7 ± 31.0 °C | [1] |
| Predicted Density | 1.12 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 4.95 ± 0.28 | [1] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | ~1.20-2.20 (m, 8H, cyclohexyl-H), ~1.45 (s, 9H, Boc-H), ~3.80-4.00 (m, 1H, CH-N), ~4.80-5.00 (br s, 1H, NH), ~11.0-12.0 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | ~24-35 (cyclohexyl CH₂), ~55 (CH-N), ~58 (CH-COOH), ~80 (Boc C(CH₃)₃), ~156 (Boc C=O), ~175 (COOH) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2930 (C-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |
| Mass Spectrometry (ESI-MS) | m/z 244.15 [M+H]⁺, 266.13 [M+Na]⁺, 188.11 [M-tBu+H]⁺, 144.10 [M-Boc+H]⁺ |
Table 2: Spectroscopic Data for this compound
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research and development.
Synthesis of this compound
The synthesis of this compound involves the asymmetric synthesis of the (1S,2S)-2-aminocyclohexanecarboxylic acid core, followed by the protection of the amino group with a Boc moiety.
Step 1: Asymmetric Synthesis of (1S,2S)-2-Aminocyclohexanecarboxylic Acid
A multi-step synthesis starting from a chiral precursor is employed to establish the desired stereochemistry. A representative method involves the diastereoselective reduction of a chiral bicyclic lactam.[2]
Step 2: Boc Protection of the Amino Group
-
Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 equivalents) and stir the solution until the starting material is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by one of the following methods:
-
Silica Gel Column Chromatography: Elute with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to separate the product from impurities.[3]
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to form crystals.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Use an electrospray ionization (ESI) source in positive ion mode to observe the protonated molecular ion and other characteristic fragments.
Applications in Drug Development
This compound serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid cyclohexane scaffold helps to pre-organize the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets.
Peptidomimetics and Protease Inhibitors
The incorporation of (1S,2S)-Achc into peptide sequences can improve their metabolic stability by making them less susceptible to enzymatic degradation. This is a critical attribute for the development of peptide-based drugs. Furthermore, the constrained conformation of the Achc residue can mimic the transition state of a substrate for a protease, making it a valuable component in the design of potent and selective protease inhibitors for various diseases, including viral infections and cancer.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-chemistry-based solid-phase peptide synthesis.
Logical Relationship in Synthesis and Application
The following diagram illustrates the logical progression from the synthesis of this compound to its application in drug discovery.
References
(1S,2S)-Boc-Achc conformational analysis
An In-Depth Technical Guide to the Conformational Analysis of (1S,2S)-Boc-Achc
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-N-tert-butoxycarbonyl-2-aminocyclohexanecarboxylic acid, abbreviated as this compound, is a conformationally constrained amino acid derivative of significant interest in peptidomimetics and drug design. The rigid cyclohexane backbone imposes specific three-dimensional arrangements on peptide structures, influencing their biological activity and stability.[] A thorough understanding of its conformational landscape is therefore critical for the rational design of novel therapeutics. This guide provides a detailed overview of the conformational analysis of this compound, synthesizing data from experimental techniques and computational modeling. It outlines the key experimental protocols and presents a logical framework for its structural elucidation.
Introduction to Conformational Preferences
The conformational behavior of this compound is dominated by the chair conformation of the cyclohexane ring and the relative orientations of the bulky tert-butoxycarbonyl (Boc) amino group and the carboxylic acid group. As a cis-1,2-disubstituted cyclohexane, this compound exists in a dynamic equilibrium between two primary chair conformers. In this specific stereoisomer, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position. The ring can flip, causing the axial substituent to become equatorial and vice versa.
The two principal conformers are therefore:
-
Conformer A: Carboxylic acid group in an axial position (a) and the Boc-amino group in an equatorial position (e).
-
Conformer B: Carboxylic acid group in an equatorial position (e) and the Boc-amino group in an axial position (a).
The equilibrium between these two conformers is dictated by their relative steric strain. The bulky Boc-amino group experiences significant steric hindrance in the axial position due to 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. Consequently, the equilibrium is expected to strongly favor the conformer where the Boc-amino group is in the more stable equatorial position. Computational studies on related molecules confirm that the conformational propensities are strongly influenced by the specific orientation of substituents and the conformation of the cyclohexane ring.[2][3]
Experimental Methodologies and Protocols
The conformational landscape of this compound is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy in solution and Single-Crystal X-ray Diffraction in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[4] Key parameters such as vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) provide critical information about dihedral angles and inter-proton distances, respectively.
Experimental Protocol: ¹H NMR for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a concentration of approximately 15 mM.[5] The choice of solvent is crucial as it can influence the conformational equilibrium.[2][3]
-
Data Acquisition: Record high-resolution ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[5] Acquire standard 1D ¹H spectra as well as 2D experiments like COSY (Correlation Spectroscopy) to assign proton signals and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine spatial proximities.
-
Coupling Constant Analysis: Analyze the multiplicity and splitting patterns of the cyclohexane ring protons. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle (θ) between the coupled protons via the Karplus equation.
-
Large coupling constants (³JHH ≈ 10-13 Hz) are indicative of anti-periplanar relationships (θ ≈ 180°), typically found between axial-axial protons.
-
Small coupling constants (³JHH ≈ 2-5 Hz) suggest syn-clinal (gauche) relationships (θ ≈ 60°), characteristic of axial-equatorial and equatorial-equatorial protons.
-
-
NOE Analysis: Analyze cross-peaks in the NOESY/ROESY spectrum. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. Strong NOEs between protons in a 1,3-diaxial arrangement can provide definitive evidence for a specific chair conformation.
-
Quantitative Analysis: By measuring the population-weighted average coupling constants, the equilibrium constant (Keq) and the free energy difference (ΔG) between the conformers can be calculated.
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[] This technique reveals precise bond lengths, bond angles, and torsion angles, defining a single, low-energy conformation present in the crystal lattice. While this may not represent the full dynamic picture in solution, it provides a crucial benchmark for the most stable conformer.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm). A common method is slow evaporation or vapor diffusion, using a solvent system where the compound has moderate solubility (e.g., ethyl acetate/hexane).[7][8]
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop, often cooled to around 100 K in a nitrogen stream to minimize radiation damage.[7]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns at numerous orientations.[7]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached, resulting in a final crystallographic structure.[8][9]
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is an essential complement to experimental methods.[10] It allows for the systematic exploration of the potential energy surface, providing relative energies, optimized geometries, and predicted NMR parameters for all possible conformers.[2][11]
Computational Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Generate starting geometries for all plausible conformers of this compound, including both chair conformations (ae and ea) and potentially higher-energy twist-boat forms.[2]
-
Geometry Optimization: Perform full geometry optimizations for each starting structure. A common and robust method is the B3LYP functional combined with a Pople-style basis set such as 6-31+G(d,p).[2][3] Include a dispersion correction (e.g., D3) to accurately model non-covalent interactions.
-
Solvation Modeling: Since experimental data is often collected in solution, incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10][12]
-
Energy Calculation: Calculate the final Gibbs free energies (ΔG) for each optimized conformer to determine their relative populations at a given temperature.
-
Property Prediction: For the lowest energy conformers, predict NMR parameters (chemical shifts and coupling constants) to compare directly with experimental data for validation.[13]
Quantitative Data Summary
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Positions | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A | -COOH (axial), Boc-NH (equatorial) | 0.00 (Global Minimum) | >95% |
| B | -COOH (equatorial), Boc-NH (axial) | > 2.50 | <5% |
| C | Twist-Boat | > 5.00 | <1% |
Note: Values are illustrative and based on steric principles. Actual values would be determined computationally (e.g., B3LYP/6-31+G(d,p) with PCM) or experimentally.
Table 2: Key NMR Coupling Constants (³JHH) and Dihedral Angles
| Proton Pair | Expected Dihedral Angle (θ) | Predicted ³JHH (Hz) - Conformer A | Predicted ³JHH (Hz) - Conformer B |
|---|---|---|---|
| H1(a) - H2(a) | ~180° | ~11.5 | N/A (H2 is equatorial) |
| H1(a) - H6(a) | ~180° | ~11.0 | ~2.5 |
| H1(a) - H6(e) | ~60° | ~4.0 | ~4.5 |
| H2(a) - H3(a) | N/A (H2 is equatorial) | ~3.5 | ~11.5 |
Note: 'a' denotes an axial proton and 'e' an equatorial proton relative to the cyclohexane ring. The observed coupling constants in the experimental spectrum would be a population-weighted average of the values for the contributing conformers.
Conclusion
The conformational analysis of this compound relies on a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The molecule is expected to exist predominantly in a chair conformation with the sterically demanding Boc-amino group in the equatorial position to minimize unfavorable 1,3-diaxial interactions. The detailed protocols and frameworks presented in this guide provide a robust approach for researchers to fully characterize the three-dimensional structure of this and related constrained amino acids, facilitating their effective application in the design of peptidomimetics and other bioactive molecules.
References
- 2. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conformations of 13-vertex ML2C2B10 metallacarboranes: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational landscape of β-cyclodextrin: a computational resource for host-guest modeling in supramolecular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
The Cornerstone of Peptide Synthesis: An In-Depth Technical Guide to the Role of the Boc Protecting Group in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures and high-purity compounds. Among the arsenal of protective groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a venerable and powerful tool for the temporary protection of the α-amino group of amino acids. Its unique chemical properties—robust stability in a wide range of conditions and facile, selective removal under acidic treatment—have cemented its role as a cornerstone of solid-phase peptide synthesis (SPPS) and as a critical reagent in the synthesis of complex pharmaceutical agents.[1] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles of the Boc protecting group. We will delve into the chemical mechanisms of its installation and cleavage, provide detailed, field-proven experimental protocols, and analyze its strategic applications, particularly in the context of challenging peptide sequences. Furthermore, this guide will offer a comparative analysis with other common protecting groups, furnishing the reader with the necessary expertise to make informed decisions in their synthetic endeavors.
The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability
The widespread utility of the Boc group is a direct consequence of its distinct chemical characteristics. As a carbamate, it effectively deactivates the nucleophilicity of the amino group, preventing undesired side reactions during peptide coupling steps.[1] This protection is not absolute but is instead a carefully controlled state of temporary inactivation, reversible under specific and mild conditions.
Key Chemical Properties:
-
Acid Lability: The Boc group's defining feature is its susceptibility to cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[2]
-
Base and Nucleophile Stability: N-Boc-protected amino acids exhibit exceptional stability in the presence of basic and nucleophilic reagents, a critical feature that allows for selective reactions at other functional groups within a molecule.[1]
-
Orthogonality: The Boc group is stable under conditions used for the removal of other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is a foundational principle in complex, multi-step synthetic strategies.[4]
Mechanism of Boc Protection
The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[5] The base, typically sodium hydroxide or triethylamine (TEA), serves to deprotonate the amino group, thereby increasing its nucleophilicity.[5] The enhanced nucleophile then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[6]
Caption: Mechanism of N-Boc protection of an amino acid.
Mechanism of Boc Deprotection
The removal of the Boc group is the critical step that enables the stepwise elongation of a peptide chain. This is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[5] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2] This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[2][5]
The generation of the reactive tert-butyl cation is a crucial aspect of this mechanism, as it can lead to side reactions by alkylating nucleophilic residues in the peptide chain.[7][8]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocols: A Practical Guide
The successful application of Boc chemistry hinges on the meticulous execution of protection and deprotection protocols. The following sections provide detailed, step-by-step methodologies that have been validated in the field.
Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of a free amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)[1]
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]
-
Add the base (e.g., NaOH, 1.5 - 2.0 eq) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.[1]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]
-
Extract the product with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]
Causality Behind Choices:
-
Solvent System: A mixed aqueous/organic solvent system is employed to ensure the solubility of both the polar amino acid and the nonpolar Boc anhydride.[9] The choice of organic solvent can influence reaction rates; alcoholic solvents, for instance, have been shown to enhance the rate of Boc protection for aromatic amines.[10]
-
Base: The base is crucial for deprotonating the amino group, which significantly increases its nucleophilicity and reactivity towards the Boc anhydride.
-
Acidification: Acidification of the aqueous layer protonates the carboxylate group of the Boc-amino acid, rendering it less water-soluble and facilitating its extraction into the organic phase.
Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the deprotection of the N-terminal Boc group of a resin-bound peptide during SPPS.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Scavengers (if necessary, see Section 3)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.[5]
-
Drain the DCM.
-
Agitate the mixture for 20-30 minutes at room temperature.[3][5] A 5-minute pre-wash with the TFA solution can be beneficial.[3]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.[5]
-
Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).[5]
-
Wash the resin again with DCM (3-5 times) to remove excess DIEA.[5] The resin is now ready for the next coupling step.
Causality Behind Choices:
-
TFA Concentration: A concentration of 25-50% TFA in DCM is typically sufficient to cleave the Boc group efficiently without prematurely cleaving acid-labile side-chain protecting groups or the peptide from the resin.[3][4]
-
Neutralization: The deprotection step leaves the newly freed N-terminal amine as a trifluoroacetate salt.[4] Neutralization with a non-nucleophilic base like DIEA is essential to regenerate the free amine, which is required for the subsequent coupling reaction.[4]
Taming Side Reactions: The Critical Role of Scavengers
A significant challenge in Boc chemistry is the management of the electrophilic tert-butyl cation generated during deprotection.[7] This carbocation can alkylate nucleophilic amino acid side chains, leading to undesired side products.[8] The use of "scavengers" is the most effective strategy to mitigate this issue.[8] Scavengers are nucleophilic compounds added to the deprotection cocktail that are more reactive towards the tert-butyl cation than the sensitive residues of the peptide.[1][8]
Table 1: Common Scavengers for Boc Deprotection
| Sensitive Residue | Common Scavenger(s) | Purpose and Rationale |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT) | The electron-rich indole ring of tryptophan is highly susceptible to tert-butylation.[8] Silanes (TES, TIS) are highly effective carbocation scavengers.[1] |
| Methionine (Met) | Thioanisole | The thioether side chain can be alkylated to form a sulfonium salt. Thioanisole effectively prevents this S-alkylation.[8][11] |
| Cysteine (Cys) | Ethanedithiol (EDT) | The free thiol group is a prime target for alkylation.[8] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | The phenolic ring can be alkylated. Phenolic compounds act as decoys for the tert-butyl cation.[1] |
For peptides containing multiple sensitive residues, a scavenger "cocktail" is often employed. A widely used general-purpose cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) offers broader protection.[4]
Strategic Applications: Boc vs. Fmoc in Peptide Synthesis
The two dominant strategies in SPPS are based on the acid-labile Boc group and the base-labile Fmoc group.[11] While the Fmoc/tBu strategy has become more prevalent due to its milder overall conditions, the Boc strategy remains indispensable, particularly for the synthesis of "difficult sequences."[6][7]
Table 2: Comparative Analysis of Boc and Fmoc SPPS Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Acid-labile (benzyl-based, cleaved by HF)[7] | Acid-labile (tBu-based, cleaved by TFA)[11] |
| Final Cleavage | Very strong acid (e.g., HF, TFMSA)[7] | Strong acid (e.g., TFA) |
| Orthogonality | Relies on graded acid lability.[4] | High degree of orthogonality. |
| Automation | Less amenable due to hazardous reagents (HF). | Highly amenable to automation.[6] |
The Boc Advantage for "Difficult Sequences"
"Difficult sequences" are typically those prone to aggregation on the solid support, often due to the formation of stable secondary structures like β-sheets.[5] This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions.[12]
The Boc strategy is often favored for synthesizing these aggregation-prone, hydrophobic peptides.[6] The rationale lies in the deprotection step: the use of a strong acid like TFA protonates the N-terminus of every peptide chain.[6] The resulting positive charges create electrostatic repulsion between the chains, which can disrupt the intermolecular hydrogen bonding that drives aggregation, thereby improving solvation and reaction efficiency.[5][13]
Caption: Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).
Conclusion
The Boc protecting group, introduced in the late 1950s, has profoundly shaped the field of peptide synthesis and remains a vital tool for organic chemists. Its unique combination of stability and controlled acid lability provides a robust and reliable method for the protection of amino groups. While the development of the Fmoc strategy has offered a milder alternative for many applications, the Boc methodology retains a critical role, particularly in overcoming the challenges posed by hydrophobic and aggregation-prone peptide sequences. A thorough understanding of the underlying chemical principles, reaction mechanisms, and potential side reactions, as detailed in this guide, empowers researchers to harness the full potential of Boc chemistry, enabling the successful synthesis of complex peptides and paving the way for new discoveries in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Role of Conformational Constraint in Drug Design
An In-Depth Technical Guide to (1S,2S)-Boc-Achc in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these hurdles.[2][3] A key approach in designing effective peptidomimetics is the incorporation of conformationally constrained building blocks.
This compound, chemically known as (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, is a protected cyclic β-amino acid that serves as a valuable scaffold in this context.[4][5] Its rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, leading to predictable and stable secondary structures.[6] This pre-organization can enhance binding affinity to biological targets and, crucially, imparts significant resistance to enzymatic degradation by proteases.[3][7] The tert-butyloxycarbonyl (Boc) protecting group facilitates its straightforward incorporation into growing peptide chains using well-established solid-phase synthesis techniques.[8][9] This guide provides a comprehensive overview of the synthesis, applications, and impact of this compound in the rational design of next-generation therapeutics.
Core Concepts in this compound Chemistry
Peptidomimetics and the β-Amino Acid Advantage
Natural peptides, composed of α-amino acids, are often rapidly degraded by peptidases in the body.[1][7] Peptidomimetics aim to retain the biological activity of a parent peptide while improving its drug-like properties.[3] β-amino acids are structural isomers of α-amino acids, featuring an additional carbon atom in the backbone between the amino and carboxyl groups.[2] This seemingly minor change has profound consequences:
-
Proteolytic Stability: The altered backbone is no longer recognized by most common proteases, dramatically increasing the peptide's half-life in biological systems.[3][7]
-
Novel Secondary Structures: The increased flexibility of the backbone allows β-peptides to fold into unique and stable secondary structures, such as various helices (e.g., 12-helix, 14-helix) and sheets, even in short sequences.[6][10]
-
Structural Diversity: Cyclic β-amino acids like (1S,2S)-Achc introduce rigid constraints that act as potent turn or helix inducers, allowing for precise control over the final three-dimensional structure of the molecule.[6]
The Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[9] In the context of Boc-SPPS, the peptide is assembled on a solid resin support through a series of repeating cycles. Each cycle involves two key steps:
-
Deprotection: The Boc group from the N-terminal amino acid of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[9][11]
-
Coupling: The next Boc-protected amino acid in the sequence is activated by a coupling reagent and reacted with the newly freed N-terminal amine of the resin-bound peptide, extending the chain.[9][12]
This strategy is particularly advantageous for synthesizing complex or hydrophobic peptides.[8] The use of a strong acid like hydrogen fluoride (HF) in the final step cleaves the completed peptide from the resin and removes side-chain protecting groups.[8][11]
Applications in Medicinal Chemistry
The unique structural properties of (1S,2S)-Achc make it a powerful tool for designing potent and stable peptidomimetics across various therapeutic areas.
-
Inhibitors of Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which often involve large, flat interfaces that are difficult to target with small molecules. Peptidomimetics containing (1S,2S)-Achc can be designed to mimic the bioactive conformation of a key binding motif (e.g., an α-helix or β-turn) of one of the protein partners, leading to potent inhibition. For example, Smac mimetics that target the BIR3 domain of Inhibitor of Apoptosis Proteins (IAPs) have been developed using conformationally constrained scaffolds to enhance binding affinity.[3]
-
Antimicrobial Peptides (AMPs): AMPs represent a promising alternative to conventional antibiotics.[13] They typically function by disrupting bacterial cell membranes.[14] Incorporating (1S,2S)-Achc can stabilize the amphipathic structures crucial for antimicrobial activity while increasing resistance to bacterial proteases, enhancing their therapeutic potential.[15]
-
Receptor Agonists and Antagonists: The conformation of a peptide ligand is critical for its interaction with a G-protein coupled receptor (GPCR). By using (1S,2S)-Achc to lock the peptide into its bioactive conformation, chemists can develop highly potent and selective agonists or antagonists for targets like bradykinin or angiotensin receptors.[4]
-
Anticancer Peptides: Certain cationic peptides exhibit selective toxicity towards cancer cells, whose membranes are often more anionic than those of healthy cells.[14] The enhanced stability and defined structure conferred by (1S,2S)-Achc can lead to the development of more effective and resilient anticancer peptides.[6][14]
Data Presentation: Quantitative Impact of Constrained Peptidomimetics
The incorporation of constrained non-standard amino acids like Achc has a quantifiable impact on biological activity and pharmacokinetic profiles. The following tables summarize representative data for peptidomimetics, illustrating the high potency and improved stability that can be achieved.
Table 1: Representative Biological Activity of Constrained Peptidomimetics (Note: This table includes data from various constrained peptidomimetics to illustrate the potency achievable, as comprehensive data for peptides containing exclusively (1S,2S)-Achc is not centrally compiled.)
| Compound Class | Target / Cell Line | Activity Metric | Value | Reference(s) |
| Smac Mimetic (Fused Bicyclic) | XIAP BIR3 Domain | Binding Affinity (Kᵢ) | 25 nM | [3] |
| Anticancer Peptide (CDAK) | MCF-7 Breast Cancer | Cytotoxicity (IC₅₀) | 190 µg/mL (approx. 70 µM) | [14] |
| Anticancer Peptide (sC18)₂ | A2058 Melanoma | Cytotoxicity (IC₅₀) | 3.9 µM | [6] |
| Antimicrobial Peptide (P4) | E. coli | Inhibition (IC₅₀) | 1.9 µM | [1] |
| Antimicrobial Peptide (P4) | B. subtilis | Inhibition (IC₅₀) | 0.07 µM | [1] |
| Antimicrobial Peptide (MSI-78) | P. aeruginosa | Min. Inhibitory Conc. (MIC) | 1.25 - 40 mg/L | [11] |
| Cyclic Peptide Inhibitor | CTLA-4 / B7-1 | Inhibition (IC₅₀) | 11.5 µM | [16] |
Table 2: Pharmacokinetic Properties of β-Peptides vs. α-Peptides
| Peptide Type | Property | Observation | Implication in Drug Design | Reference(s) |
| α-Peptide | Proteolytic Stability | Rapidly degraded by peptidases. | Short in vivo half-life, limiting therapeutic use. | [1][7] |
| β-Peptide | Proteolytic Stability | Highly resistant to cleavage by pronase, proteinase K, and 20S proteasome. | Significantly longer in vivo half-life. | [7] |
| α-Peptide | Elimination Half-life | Typically very short (minutes). | Frequent dosing or continuous infusion required. | [1] |
| β-Heptapeptide | Elimination Half-life | Measured at 3 to 10 hours in rodents. | Potential for less frequent dosing regimens. | [7] |
| Cyclic Peptides | Oral Bioavailability | Generally poor, but N-methylation and other modifications can improve it. | A major challenge, but solvable with advanced design strategies. | [2] |
Experimental Protocols
Protocol for Boc-SPPS of a Peptide Containing (1S,2S)-Achc
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Achc-Phe) on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Phe-OH, this compound-OH, Boc-Ala-OH
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger)
-
Specialized HF cleavage apparatus
Procedure:
-
Resin Loading (Attachment of the first amino acid): a. Solubilize Boc-Phe-OH with a stoichiometric equivalent of Cs₂CO₃ in methanol and evaporate to dryness to form the cesium salt. b. Swell Merrifield resin (1.0 g) in DMF in a reaction vessel. c. Add the Boc-Phe-OH cesium salt to the resin suspension. d. Heat the mixture at 50°C for 12-24 hours. e. Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Peptide Chain Elongation Cycle (Repeated for each amino acid): a. Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 15 minutes. b. Deprotection: i. Drain the DCM. Add a solution of 50% TFA in DCM. Agitate for 2 minutes (pre-wash). ii. Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to remove the Boc group. iii. Wash the resin with DCM (3x), followed by IPA (2x), and then DCM (3x). c. Neutralization: i. Add a solution of 5% DIEA in DCM. Agitate for 5 minutes. ii. Repeat the neutralization step. iii. Wash the resin with DCM (5x) to remove excess base. d. Coupling (Incorporation of this compound): i. In a separate vial, dissolve this compound-OH (3 equivalents) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to activate. ii. Add the activated amino acid solution to the resin. iii. Agitate at room temperature for 1-2 hours. iv. Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, repeat the coupling step. v. Wash the resin with DMF (3x) and DCM (3x). e. Repeat: Repeat steps 2a-2e for the final amino acid (Boc-Ala-OH).
-
Cleavage and Deprotection: a. Dry the final peptide-resin thoroughly under vacuum. b. Place the resin in the reaction vessel of the HF apparatus. Add anisole (1 mL/g resin) as a scavenger. c. Cool the vessel in a dry ice/methanol bath. d. Distill anhydrous HF (10 mL/g resin) into the vessel. e. Stir the mixture at 0°C for 1 hour. f. Remove the HF under vacuum. g. Suspend the residue in cold diethyl ether to precipitate the crude peptide. h. Filter and wash the peptide with more cold ether.
-
Purification: a. Dissolve the crude peptide in an appropriate aqueous solvent system (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide as a white powder. d. Confirm identity and purity using mass spectrometry and analytical HPLC.
Protocol for Antimicrobial Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized peptide against a bacterial strain (e.g., E. coli).
Materials:
-
Synthesized, purified peptide
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: a. Inoculate a single colony of E. coli into MHB and incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. c. Further dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Prepare Peptide Dilutions: a. Dissolve the lyophilized peptide in sterile water or 0.01% acetic acid to create a high-concentration stock solution (e.g., 2560 µg/mL). b. In a 96-well plate, perform a serial 2-fold dilution of the peptide stock in MHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). The final volume in each well should be 50 µL.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This brings the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. b. Include a positive control well (bacteria in MHB, no peptide) and a negative control well (MHB only, no bacteria). c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. c. Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.
Mandatory Visualizations
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Inhibition of a GPCR signaling pathway by a peptidomimetic.
Caption: Logical flow from structure to enhanced therapeutic properties.
References
- 1. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Development of Peptidomimetics Targeting IAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antitumor Activity of Antimicrobial Peptides Containing CisoDGRC in CD13 Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Small Synthetic Peptides Based on the Marine Peptide Turgencin A: Prediction of Antimicrobial Peptide Sequences in a Natural Peptide and Strategy for Optimization of Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (1S,2S)-Boc-Achc: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the stereochemically pure building block (1S,2S)-N-tert-butoxycarbonyl-2-aminocyclohexanecarboxylic acid, commonly known as (1S,2S)-Boc-Achc, is a critical component in the synthesis of peptidomimetics and constrained peptides. Its rigid cyclohexyl backbone imparts unique conformational properties to peptide structures. This document provides a comprehensive overview of the synthetic route to this compound, including detailed experimental protocols and a summary of quantitative data.
The synthesis of this compound is a multi-step process that begins with the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid to obtain the desired (1S,2S)-enantiomer. This is followed by the formation of the corresponding dicarboximide, a subsequent Hofmann rearrangement to yield the key amino acid intermediate, and a final N-protection step with a tert-butoxycarbonyl (Boc) group.
Quantitative Data Summary
The following table summarizes the typical yields and purity for each step in the synthesis of this compound.
| Step | Product | Typical Yield (%) | Purity (%) |
| 1. Imide Formation | (1S,2S)-trans-Cyclohexane-1,2-dicarboximide | 90-95 | >98 |
| 2. Hofmann Rearrangement | (1S,2S)-2-Aminocyclohexanecarboxylic acid | 60-70 | >97 |
| 3. N-Boc Protection | (1S,2S)-N-tert-Butoxycarbonyl-2-aminocyclohexanecarboxylic acid | 85-95 | >99 |
Synthetic Workflow
The overall synthetic pathway for this compound is depicted below.
Application Notes and Protocols for (1S,2S)-Boc-Achc Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the sterically hindered cyclic amino acid, (1S,2S)-N-tert-butyloxycarbonyl-2-aminocyclohexanecarboxylic acid ((1S,2S)-Boc-Achc), into peptide chains. Due to significant steric hindrance, the coupling of this compound requires optimized protocols and the selection of highly efficient coupling reagents to achieve satisfactory yields and purity.
Data Presentation: Efficacy of Coupling Reagents for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. While specific comparative data for this compound is not extensively available, the following tables summarize the performance of common coupling reagents in the synthesis of peptides containing other sterically hindered residues. This data provides a strong indication of the expected efficacy for this compound coupling.
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis
This table summarizes the performance of various coupling reagents in the synthesis of a "difficult" acyl carrier protein (ACP) fragment (65-74), a commonly used benchmark for evaluating coupling efficiency.[1]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[1] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[1]
Table 2: Typical Yields for Esterification of Boc-L-Alanine with Benzyl Alcohol
This table provides a comparison of yields for a standard esterification reaction, which can be indicative of the relative power of different coupling reagents.[2]
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| DCC | DMAP (cat.) | 85-95 | 4-12 | Cost-effective, widely used.[2] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[2] |
| EDC | HOBt/DMAP (cat.) | 90-98 | 2-8 | Water-soluble carbodiimide and byproduct, simplifying workup.[2] | Can be less effective for sterically hindered substrates without additives.[2] |
| HBTU | DIPEA | >95 | 1-4 | High efficiency, fast reaction times, and byproducts are generally soluble.[2] | Less reactive than HATU. |
| HATU | DIPEA | >95 | 1-3 | The most powerful coupling reagent, ideal for challenging or sterically hindered couplings.[2] | Higher cost. |
Experimental Protocols
Two primary methodologies are presented for the incorporation of this compound: solution-phase coupling for the synthesis of dipeptides or smaller fragments, and solid-phase peptide synthesis (SPPS) for the assembly of longer peptides.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester in solution, a common method for synthesizing dipeptides.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (HATU is recommended)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 10 minutes at room temperature.
-
Activation: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the flask containing the free amino acid ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours, depending on the steric hindrance of the coupling partner). For highly hindered couplings, the reaction may require heating (e.g., 40-50 °C) or an extended reaction time.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the steps for incorporating this compound into a growing peptide chain on a solid support using a manual Boc-SPPS strategy.
Materials:
-
Pre-loaded resin (e.g., Boc-Gly-Merrifield resin)
-
This compound
-
Coupling reagent (HATU is recommended)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[3]
-
Drain the deprotection solution and wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes and drain. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated this compound solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid such as anhydrous hydrogen fluoride (HF) with appropriate scavengers.
Visualizations
Solution-Phase Coupling Workflow
Caption: Workflow for the solution-phase synthesis of a dipeptide containing this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A single coupling cycle for the incorporation of this compound in Boc-SPPS.
References
Application Notes and Protocols for the Incorporation of (1S,2S)-Boc-Achc into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties. (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid ((1S,2S)-Boc-Achc), a cyclic β-amino acid, offers a unique structural element that can impart conformational rigidity to the peptide backbone. This rigidity can lead to increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS), including detailed protocols, expected outcomes, and troubleshooting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. A thorough understanding of these properties is crucial for its effective use in peptide synthesis.
| Property | Value |
| IUPAC Name | (1S,2S)-2-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Chirality | (1S,2S) |
| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, DCM, NMP) |
| Storage | Store at 2-8°C, protected from moisture |
Core Applications
The incorporation of (1S,2S)-Achc into peptide sequences can be particularly advantageous in the following areas:
-
Modulation of Protein-Protein Interactions (PPIs): The constrained conformation induced by (1S,2S)-Achc can mimic secondary structures like β-turns or extended strands, which are often involved in PPIs. This makes peptides containing this residue potential inhibitors of disease-relevant PPIs.
-
Development of Proteolytically Stable Analogs: The non-natural cyclic structure of (1S,2S)-Achc can render the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
G-Protein Coupled Receptor (GPCR) Ligand Design: The conformational constraint can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for specific GPCRs. While specific signaling pathway modulation by (1S,2S)-Achc containing peptides is an active area of research, the general principle involves stabilizing a conformation that preferentially binds to a target receptor, thereby initiating or inhibiting downstream signaling cascades.
Experimental Protocols
The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS. Due to the sterically hindered nature of this compound, optimized coupling conditions are crucial for achieving high yields.
General Boc-SPPS Workflow
The overall workflow for incorporating this compound follows the standard Boc-SPPS cycle.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide, with a substitution of 0.4-0.8 mmol/g) in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
Protocol 2: Boc Deprotection
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
Protocol 3: Neutralization
-
Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
Protocol 4: Coupling of this compound
Due to the steric hindrance of this compound, a more potent coupling reagent and potentially longer reaction times or double coupling may be necessary to achieve high coupling efficiency.
Method A: HBTU/DIEA Coupling
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), drain the solution, wash the resin with DMF, and repeat the coupling step with freshly activated this compound (double coupling).
Method B: DIC/HOBt Coupling
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test and perform a double coupling if necessary.
Protocol 5: Final Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole) to the resin.
-
Cool the apparatus to 0°C.
-
Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
Protocol 6: Purification
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
Data Presentation
The efficiency of incorporating this compound can be influenced by the coupling method, reaction time, and the specific peptide sequence. The following tables provide a framework for expected outcomes and for recording experimental results.
Table 2: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Activation Time | Coupling Time (single) | Estimated Coupling Efficiency | Notes |
| HBTU/DIEA | < 5 min | 2-4 hours | >95% | Highly efficient for sterically hindered amino acids. Double coupling may still be required for sequences prone to aggregation. |
| HATU/DIEA | < 5 min | 1-3 hours | >97% | Generally more efficient than HBTU for difficult couplings, but also more expensive. |
| DIC/HOBt | 10-15 min (pre-activation) | 4-6 hours | 90-95% | A cost-effective option, but typically requires longer reaction times and is more prone to incomplete coupling, often necessitating a double coupling. |
| PyBOP/DIEA | < 5 min | 2-4 hours | >95% | Effective for sterically hindered couplings with a good safety profile. |
Table 3: Typical Yields for a Model Pentapeptide Containing (1S,2S)-Achc
| Parameter | Expected Value |
| Crude Peptide Yield | 60-80% |
| Purity of Crude Peptide (by HPLC) | 50-70% |
| Final Yield of Purified Peptide | 15-30% |
Structural Implications and Conformational Analysis
The incorporation of (1S,2S)-Achc is intended to induce a specific and predictable conformation in the peptide backbone. Studies on the enantiomeric (1R,2S)-Achc suggest that it favors an extended conformation rather than a folded one.[1] This is a critical consideration in the design of peptidomimetics.
Workflow for Conformational Analysis
Caption: Workflow for the conformational analysis of peptides containing (1S,2S)-Achc.
2D-NMR Spectroscopy: Techniques such as COSY, TOCSY, and NOESY/ROESY are essential for the complete resonance assignment and the determination of through-space proton-proton proximities. The analysis of Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) cross-peaks provides distance restraints that are used to calculate the three-dimensional structure of the peptide in solution. The observation of strong sequential NH-NH NOEs and the absence of medium-range NOEs would be consistent with an extended peptide backbone conformation.
Potential Signaling Pathway Modulation
While specific data for (1S,2S)-Achc is emerging, peptides containing conformationally constrained amino acids are often designed to target protein-protein interactions or specific receptors like GPCRs. The stabilized conformation can lead to more potent and selective modulation of signaling pathways involved in various diseases, including cancer and inflammatory disorders.
Caption: A generalized signaling pathway potentially modulated by a peptide containing (1S,2S)-Achc.
Conclusion
The incorporation of this compound into peptide sequences presents a valuable strategy for the development of novel peptide-based therapeutics with enhanced structural and biological properties. The protocols outlined in these application notes provide a robust framework for the successful synthesis of peptides containing this unique amino acid. Careful optimization of coupling conditions and diligent monitoring of reaction completion are paramount to achieving high yields and purity. The conformational constraints imposed by (1S,2S)-Achc offer exciting possibilities for the rational design of potent and selective modulators of biological processes.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with (1S,2S)-Boc-Achc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and controlled assembly of peptide chains. The incorporation of non-proteinogenic amino acids, such as (1S,2S)-2-aminocyclohexanecarboxylic acid (Achc), offers a powerful strategy to introduce conformational constraints, enhance metabolic stability, and modulate the biological activity of synthetic peptides. The cis-configuration of (1S,2S)-Achc provides a unique structural scaffold that can influence peptide secondary structure, making it a valuable building block in the design of peptidomimetics and novel therapeutic agents.
These application notes provide a comprehensive guide to the incorporation of Nα-tert-butyloxycarbonyl-(1S,2S)-2-aminocyclohexanecarboxylic acid ((1S,2S)-Boc-Achc) into peptide sequences using Boc-SPPS chemistry. The protocols outlined below are based on established principles of solid-phase synthesis and are intended to serve as a detailed resource for researchers in peptide chemistry and drug discovery.
Data Presentation
While specific quantitative data for the coupling efficiency and yields of this compound can vary depending on the peptide sequence, coupling reagents, and reaction conditions, the following tables provide a template for researchers to record and compare their experimental results.
Table 1: Coupling Efficiency of this compound with Various Activating Agents
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%)* | Notes |
| HBTU/DIEA | 2 | 4 | Populate with experimental data | Standard and generally effective |
| HATU/DIEA | 2 | 4 | Populate with experimental data | Recommended for sterically hindered couplings |
| DIC/HOBt | 5 | 6 | Populate with experimental data | Longer reaction times may be necessary |
| PyBOP/DIEA | 2 | 4 | Populate with experimental data | Another effective phosphonium-based reagent |
*Coupling efficiency can be determined qualitatively by the Kaiser test or quantitatively by methods such as HPLC analysis of a cleaved and derivatized resin sample.
Table 2: Overall Yield and Purity of a Model Peptide Containing (1S,2S)-Achc
| Peptide Sequence | Resin | Cleavage Method | Crude Yield (mg) | Purity by HPLC (%) | Purified Yield (mg) |
| Ac-Tyr-(1S,2S)-Achc-Phe-NH₂ | MBHA | HF | Populate | Populate | Populate |
| H-Gly-Ala-(1S,2S)-Achc-Leu-OH | PAM | HF | Populate | Populate | Populate |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of peptides incorporating this compound using the Boc/Bzl protection strategy.
Protocol 1: Resin Swelling and Preparation
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Swelling: Place the resin (e.g., 1 g) in a reaction vessel. Wash the resin with dichloromethane (DCM, 3 x 10 mL) for 2 minutes each wash to remove impurities. Add DCM (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DCM.
Protocol 2: Standard Boc-SPPS Cycle for Amino Acid Coupling
This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3 x 10 mL), isopropanol (IPA, 2 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Neutralization:
-
Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (10 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the DIEA/DCM solution.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
-
-
Amino Acid Coupling (Standard Amino Acid):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and an activating agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF, approx. 5 mL).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: Incorporation of this compound
Due to the potential for steric hindrance, the coupling of this compound may require modified conditions for optimal efficiency.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and a more potent activating agent such as HATU (3 equivalents) in DMF (approx. 5 mL).
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for at least 4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive after 4 hours, allow the reaction to proceed overnight or perform a second coupling.
-
-
Double Coupling (if necessary):
-
If the Kaiser test remains positive, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the activation and coupling procedure with fresh reagents.
-
-
Washing:
-
Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 4: Final Cleavage and Deprotection (HF Cleavage)
CAUTION: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
-
Resin Preparation: After the final Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.
-
Scavenger Addition: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger mixture (e.g., anisole, p-cresol) to protect sensitive amino acid side chains from side reactions.
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill anhydrous HF into the reaction vessel.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of dry nitrogen or under vacuum, ensuring the exhausted HF is trapped in a suitable scrubber.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid). Lyophilize the aqueous extract to obtain the crude peptide.
Protocol 5: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical RP-HPLC to determine its purity.
Visualizations
The following diagrams illustrate the key workflows in solid-phase peptide synthesis with this compound.
Caption: General workflow for Boc-SPPS.
Caption: Boc deprotection and neutralization pathway.
Caption: Decision workflow for coupling this compound.
Application Notes and Protocols for the Use of (1S,2S)-Boc-Achc in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising avenue in drug discovery. They often overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. The incorporation of conformationally constrained non-proteinogenic amino acids is a key strategy in peptidomimetic design to enhance potency, selectivity, and stability. (1S,2S)-Boc-Achc (tert-butoxycarbonyl- (1S,2S)-2-aminocyclohexanecarboxylic acid) is a cyclic β-amino acid that imparts significant conformational rigidity to a peptide backbone. This application note provides a comprehensive overview of the use of this compound in the design of peptidomimetics, with a focus on their potential as antiproliferative agents. While specific data for peptidomimetics containing the (1S,2S)-Achc isomer is limited in publicly available literature, this document compiles relevant information from analogous compounds and general protocols to guide researchers in this area.
Applications in Peptidomimetics
The incorporation of cyclic amino acids like (1S,2S)-Achc is a powerful tool to create peptidomimetics with defined secondary structures, such as β-turns and helices. These motifs are often involved in protein-protein interactions (PPIs), which are critical in many disease pathways. By mimicking these structures, peptidomimetics can act as inhibitors of these interactions.
Antiproliferative Activity
A significant application of peptidomimetics containing constrained amino acids is in the development of anticancer agents. Many of these compounds target receptor tyrosine kinases like HER2, which are overexpressed in various cancers, including breast, ovarian, and lung cancer.[1][2][3] Inhibition of HER2 dimerization and subsequent downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, can lead to a reduction in cell proliferation and induction of apoptosis.[4][5][6][7][8][9]
Data Presentation
The following table summarizes the antiproliferative activity of various peptidomimetics designed to target HER2-overexpressing cancer cells. It is important to note that these compounds utilize other constraining elements, such as D-amino acids or different cyclic amino acids, and the data is presented here as a reference for the potential efficacy of (1S,2S)-Achc-containing peptidomimetics.
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |
| HERP5 | Arg-[3-amino-3(1-napthyl)-propionic acid]-Phe | SKBR-3 (HER2+) | 0.396 | [3] |
| HERP7 | Peptidomimetic with β-amino acid | SKBR-3 (HER2+) | 0.143 | [4] |
| Compound 18 | Symmetrical cyclic peptidomimetic | A549 (HER2+) | 0.085 | [1][2] |
| Compound 32 | Cyclic, D-amino acid-containing peptidomimetic | A549 (HER2+) | 0.065 | [1][2] |
| SFTI-G5 | Grafted peptide on SFTI-1 scaffold | Calu-3 (HER2+) | 0.073 | [10] |
Experimental Protocols
General Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence can be achieved using a standard Boc-SPPS strategy. Due to the steric hindrance of this cyclic amino acid, optimization of coupling conditions is crucial.
1. Resin Selection and Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[11]
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. First Amino Acid Attachment (if applicable):
-
Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
3. Iterative Deprotection and Coupling Cycles:
4. Final Cleavage and Deprotection:
-
After the final coupling step, wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail, typically high-purity hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole) to remove the peptide from the resin and cleave the side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures. [11][12]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Protocol for Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized peptidomimetics can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Seed cancer cells (e.g., SKBR-3, BT-474 for HER2-positive breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the peptidomimetic compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
3. MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
HER2 Signaling and its Inhibition by Peptidomimetics
HER2, upon heterodimerization with other ErbB family members like HER3, activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which promotes cell proliferation, survival, and growth.[5][6][7][8][9] Peptidomimetics designed to mimic the protein-protein interaction domain of HER2 can block this dimerization, thereby inhibiting the phosphorylation of HER2 and the subsequent activation of the PI3K/Akt/mTOR pathway. This leads to decreased cell proliferation and can induce apoptosis.[4]
Caption: HER2 signaling pathway and its inhibition by peptidomimetics.
Boc-SPPS Experimental Workflow
The solid-phase synthesis of peptidomimetics containing this compound follows a cyclical process of deprotection and coupling reactions on a solid support.
Caption: General workflow for Boc-SPPS incorporation of this compound.
Conformational Analysis
The conformational properties of peptidomimetics are crucial for their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography are used to elucidate the three-dimensional structure of these molecules.
While specific structural data for peptides containing (1S,2S)-Achc is scarce, studies on the diastereomer, (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC), suggest that it can induce extended conformations in oligomers.[13] Two-dimensional NMR experiments are instrumental in determining these conformations in solution.[13] It is plausible that (1S,2S)-Achc would also impose significant conformational constraints, leading to well-defined secondary structures.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptidomimetics. While direct biological and structural data for peptidomimetics containing this specific stereoisomer are limited, the information available for analogous compounds suggests its potential in developing potent therapeutic agents, particularly in the field of oncology. The provided protocols and data serve as a guide for researchers to explore the synthesis and biological evaluation of (1S,2S)-Achc-containing peptidomimetics. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of molecules.
References
- 1. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–activity relationship of conformationally constrained peptidomimetics for antiproliferative activity in HER2-overexpressing breast cancer cell lines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Peptide vaccines and peptidomimetics targeting HER and VEGF proteins may offer a potentially new paradigm in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. A grafted peptidomimetic for EGFR heterodimerization inhibition: implications in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Applications of (1S,2S)-Boc-Achc in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-N-tert-Butoxycarbonyl-2-aminocyclohexanecarboxylic acid, commonly referred to as (1S,2S)-Boc-Achc, is a conformationally constrained synthetic amino acid that has garnered significant interest in the field of drug discovery. Its rigid cyclohexyl backbone, when incorporated into peptides or small molecules, imparts predictable structural motifs, influencing their binding affinity, selectivity, and metabolic stability. This document provides detailed application notes on the use of this compound in the design of bioactive peptides, with a focus on melanocortin receptor agonists, and includes a comprehensive experimental protocol for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).
Application Notes: Targeting Melanocortin Receptors
The melanocortin receptor system, comprising five G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. As such, these receptors represent promising therapeutic targets for a variety of disorders. The development of potent and selective melanocortin receptor agonists has been a key focus of drug discovery efforts.
The incorporation of conformationally constrained amino acids like (1S,2S)-Achc into melanocortin peptide agonists is a strategy employed to enhance their pharmacological properties. The rigid structure of (1S,2S)-Achc can help to lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for a specific melanocortin receptor subtype. For instance, the replacement of native amino acid residues in the pharmacophore of melanocortin agonists with β-amino acids has been shown to yield potent and selective ligands.
Structure-Activity Relationship (SAR) Insights:
The core pharmacophore for many melanocortin agonists is the His-Phe-Arg-Trp sequence. Introducing conformational constraints within or adjacent to this sequence can significantly impact receptor interaction. The (1S,2S)-Achc moiety, with its specific stereochemistry, can influence the spatial orientation of the pharmacophoric residues, leading to improved binding at the target receptor.
The following table summarizes the functional agonist activity of a parent melanocortin tetrapeptide and its β³-amino acid-containing analogue at mouse melanocortin receptors, as determined by a cAMP-based AlphaScreen assay[1].
| Compound | Sequence | mMC1R EC₅₀ (nM) | mMC3R EC₅₀ (nM) | mMC4R EC₅₀ (nM) | mMC5R EC₅₀ (nM) |
| 1 | Ac-His-dPhe-Arg-Trp-NH₂ | 1.2 | 210 | 6 | 3.6 |
| 8 | Ac-His-dPhe-Arg-β³hTrp-NH₂ | 15 | 210 | 6 | 18 |
This data demonstrates that the introduction of a β-amino acid can maintain or even enhance potency at the target receptor (mMC4R) while influencing selectivity against other subtypes.
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using Boc chemistry. The incorporation of this compound follows the standard coupling procedure for Boc-protected amino acids.
Materials:
-
Resin (e.g., Merrifield, PAM, or MBHA resin)
-
This compound and other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
If using a pre-loaded resin, proceed to step 3.
-
If using a non-loaded resin (e.g., Merrifield resin), couple the C-terminal Boc-amino acid to the resin.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash) and then for an additional 20-30 minutes to remove the Boc protecting group[2].
-
Wash the resin with DCM and then with isopropanol.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Dissolve this compound (or another Boc-protected amino acid) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to the solution.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin thoroughly and dry it.
-
Treat the resin with a cleavage cocktail (e.g., liquid HF or a mixture of TFMSA/TFA) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for Boc-SPPS
References
(1S,2S)-Boc-Achc: A Chiral Building Block for Conformationally Constrained Peptidomimetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(1S,2S)-Boc-Achc, chemically known as (1S,2S)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is a valuable chiral building block in the design and synthesis of peptidomimetics and other bioactive molecules. Its rigid cyclohexyl backbone introduces conformational constraints into peptide chains, a key strategy for enhancing biological activity, metabolic stability, and receptor selectivity. These application notes provide an overview of its utility, relevant quantitative data from literature, and detailed experimental protocols for its incorporation into peptide structures.
Applications in Drug Discovery and Development
The incorporation of this compound into peptide sequences offers several advantages for the development of novel therapeutics:
-
Conformational Rigidity: The cyclic nature of the Achc residue restricts the rotational freedom of the peptide backbone. This pre-organization of the molecular conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.
-
Enhanced Proteolytic Stability: The non-natural amino acid structure of Achc can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.
-
Mimicry of Secondary Structures: Peptides containing (1S,2S)-Achc can be designed to mimic or stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological recognition. This mimicry allows for the rational design of agonists or antagonists for various receptors and enzymes.
-
Improved Pharmacokinetic Properties: The introduction of this lipophilic building block can modulate the overall physicochemical properties of a peptide, potentially improving its membrane permeability and oral bioavailability.
Quantitative Data
The following table summarizes representative data for a synthetic antimicrobial peptide incorporating a similar cyclic amino acid, 1-aminocyclohexane carboxylic acid (A6c), demonstrating the potential biological efficacy of such modifications.
| Peptide Sequence | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) | Reference |
| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Staphylococcus aureus | 10.9 - 43 | [1] |
| Acinetobacter baumannii | 10.9 - 43 | [1] | |
| Klebsiella pneumoniae | 10.9 - 43 | [1] | |
| Pseudomonas aeruginosa | 10.9 - 43 | [1] | |
| Enterobacter aerogenes | 10.9 - 43 | [1] | |
| Enterococcus faecium | 10.9 - 43 | [1] |
Experimental Protocols
The following protocols describe the general procedures for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Other Boc-protected amino acids
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., anisole, thioanisole)
-
Hydrogen fluoride (HF) apparatus (for final cleavage)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in the synthesis vessel for 30 minutes.
-
First Amino Acid Coupling (C-terminal):
-
Dissolve the C-terminal Boc-protected amino acid and DIEA in DMF.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DMF.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound (or other amino acids):
-
Dissolve this compound (or the next Boc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, dry the resin.
-
Treat the resin with anhydrous HF in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Monitoring Coupling Efficiency - The Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines on the resin, indicating an incomplete coupling reaction.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
A small sample of the peptide-resin.
-
Heating block or water bath.
Procedure:
-
Take a small sample of the resin (a few beads) after the coupling step and wash it thoroughly with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the resin sample.
-
Heat the sample at 100-120°C for 5 minutes.
-
Interpretation:
-
Blue or purple color: Indicates the presence of free primary amines (incomplete coupling). The coupling reaction should be repeated.
-
Yellow or colorless: Indicates the absence of free primary amines (complete coupling). The synthesis can proceed to the next deprotection step.
-
Signaling Pathway Modulation
Peptidomimetics incorporating this compound are often designed to inhibit protein-protein interactions (PPIs) that are critical in various disease-related signaling pathways. For instance, a conformationally constrained peptide could be developed to target the interaction between a kinase and its substrate or a receptor and its ligand.
Below is a conceptual diagram illustrating how a peptidomimetic inhibitor developed using this compound could block a generic kinase signaling pathway.
In this hypothetical pathway, the binding of a ligand to a cell surface receptor initiates a signaling cascade involving the sequential activation of kinases. The peptidomimetic containing (1S,2S)-Achc is designed to bind to Kinase A, preventing its activation and thereby blocking the downstream signaling events that lead to a specific cellular response. This illustrates the potential of using this compound as a tool to create potent and selective inhibitors for therapeutic intervention.
References
Application Notes and Protocols for NMR Spectroscopy of (1S,2S)-Boc-Achc Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of peptides incorporating the non-proteinogenic amino acid (1S,2S)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid ((1S,2S)-Boc-Achc). The inclusion of conformationally constrained residues like (1S,2S)-Achc is a valuable strategy in drug design to induce specific secondary structures and enhance metabolic stability. NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution.
Introduction to this compound in Peptides
The (1S,2S)-Achc residue is a cyclic β-amino acid analogue. Its rigid cyclohexane ring imposes significant conformational constraints on the peptide backbone, influencing folding into well-defined secondary structures such as helices and turns. The Boc protecting group on the amine is standard in solid-phase peptide synthesis and is typically present in synthetic peptide intermediates. Understanding the precise conformational preferences induced by this compound is crucial for structure-activity relationship (SAR) studies in drug development.
Predicted NMR Spectral Data
Due to the limited availability of complete, assigned NMR data for a peptide explicitly containing the this compound residue in publicly accessible literature, the following tables present predicted chemical shifts. These predictions are based on the analysis of structurally similar compounds, including N-Boc protected amino acids, peptides containing other isomers of aminocyclohexanecarboxylic acid, and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound Residue in a Peptide in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Boc (9H) | ~1.45 | s | Characteristic singlet for the tert-butyl group. |
| Cyclohexane H2 | ~3.8 - 4.2 | m | Proton attached to the carbon bearing the amino group. |
| Cyclohexane H1 | ~2.3 - 2.6 | m | Proton attached to the carbon bearing the carbonyl group. |
| Cyclohexane H3, H4, H5, H6 (axial & equatorial) | ~1.1 - 2.1 | m | Complex overlapping multiplets for the remaining ring protons. |
| NH (Amide) | ~5.0 - 8.0 | d or br s | Chemical shift is highly dependent on hydrogen bonding and solvent. |
Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical this compound Residue in a Peptide in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Boc C=O | ~155 | Carbonyl of the tert-butoxycarbonyl group. |
| Boc C(CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group. |
| Boc C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |
| Peptide C=O | ~170 - 175 | Carbonyl of the peptide backbone. |
| Cyclohexane C2 | ~55 - 60 | Carbon bearing the amino group. |
| Cyclohexane C1 | ~45 - 50 | Carbon bearing the carbonyl group. |
| Cyclohexane C3, C4, C5, C6 | ~20 - 35 | Carbons of the cyclohexane ring. |
Experimental Protocols
The following protocols outline the general steps for the NMR analysis of a peptide containing a this compound residue.
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical for peptide solubility and for observing exchangeable protons like amide NH protons. Aprotic solvents such as CDCl₃ or DMSO-d₆ are preferred for observing intramolecular hydrogen bonds.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments should be acquired to achieve complete resonance assignment and structural characterization.
1D NMR Experiments:
-
¹H NMR: A standard one-dimensional proton spectrum provides initial information on the number and type of protons present.
-
¹³C NMR: A proton-decoupled carbon spectrum is used to identify the carbon resonances.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons that are typically separated by two or three bonds (e.g., within the same amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, which is invaluable for identifying all protons belonging to a specific amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for linking different amino acid residues across the peptide bond.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing the primary source of information for determining the three-dimensional structure of the peptide.[1]
Data Analysis and Structure Elucidation Workflow
The process of determining the solution structure of a this compound containing peptide from NMR data follows a well-established workflow.
Caption: Workflow for NMR-based structure elucidation of peptides.
-
Resonance Assignment: The first step is to assign all the observed proton and carbon signals to specific atoms in the peptide. This is achieved by systematically analyzing the COSY, TOCSY, HSQC, and HMBC spectra.
-
Constraint Extraction:
-
Distance Constraints: NOESY or ROESY cross-peak intensities are converted into upper distance limits between pairs of protons.
-
Dihedral Angle Constraints: The values of three-bond coupling constants, such as ³J(HN,Hα), can be related to the corresponding dihedral angles (φ) through the Karplus equation, providing information about the peptide backbone conformation.
-
-
Structure Calculation: The collected distance and dihedral angle constraints are used as input for molecular dynamics and simulated annealing calculations using software packages like CYANA or XPLOR-NIH. These programs generate an ensemble of 3D structures that are consistent with the experimental NMR data.
-
Structure Refinement and Validation: The resulting ensemble of structures is then refined and validated to ensure that it accurately represents the conformational preferences of the peptide in solution.
Signaling Pathways and Logical Relationships
The incorporation of this compound can be envisioned as a strategy to modulate protein-protein interactions (PPIs) by stabilizing a specific bioactive conformation of a peptide. The rigidification of the peptide backbone can lead to a higher affinity and selectivity for the target protein.
References
Troubleshooting & Optimization
Technical Support Center: (1S,2S)-Boc-Achc Coupling Reactions
Welcome to the technical support center for (1S,2S)-Boc-Achc coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming the common challenge of low yields associated with this sterically hindered amino acid.
Troubleshooting Guide
This section provides systematic approaches in a question-and-answer format to diagnose and resolve common issues encountered during the coupling of N-Boc-(1S,2S)-2-aminocyclohexanecarboxylic acid.
Q1: Why is the yield of my this compound coupling reaction consistently low?
A1: The primary reason for low coupling efficiency with this compound is significant steric hindrance.[1][2] The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the rigid cyclohexyl ring, physically obstructs the approach of the activated carboxyl group to the amine of the coupling partner.[1] This steric clash slows down the rate of peptide bond formation, leading to incomplete reactions and poor yields.[1][3]
Q2: My standard coupling protocol using a carbodiimide like DCC or EDC is failing. What should I do?
A2: Carbodiimide-based reagents such as DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often not potent enough for sterically demanding couplings and are frequently inefficient for hindered amino acids.[1][4][5] It is highly recommended to switch to a more powerful class of in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[1][4] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1]
Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?
A3: For challenging couplings, onium salt-based reagents are generally the most effective.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient reagents for difficult sequences.[6][7] It forms a highly reactive OAt-ester intermediate that leads to higher purity and yields.[6][7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also highly effective and avoids the formation of potentially toxic byproducts associated with older reagents like BOP.[6][8]
-
COMU is another highly reactive uronium salt-based reagent that has shown superior performance in particularly challenging couplings.[1][9]
-
For extremely hindered couplings where even potent onium salts fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][8]
Q4: I'm still getting a low yield even with a stronger coupling reagent like HATU. What other parameters can I optimize?
A4: If switching to a more potent reagent is insufficient, several other reaction parameters can be optimized:
-
Reaction Time: Steric hindrance slows the reaction rate, so increasing the coupling time from a standard 1-2 hours to overnight may be necessary.[4]
-
Temperature: Gently heating the reaction can help overcome the activation energy. However, this should be done cautiously to minimize the risk of racemization.[4] Microwave-assisted synthesis is a highly effective method to drive difficult couplings to completion quickly by using microwave energy to heat the reaction.[4]
-
Solvent: The solvent choice is critical for solvating the reacting species. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[4] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[4]
-
Stoichiometry and Pre-activation: Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and base is typical.[9] With reagents like HATU, pre-activating the this compound for 5-15 minutes with HATU and a non-nucleophilic base (like DIPEA) before adding the amine component can significantly improve yields by ensuring the highly reactive ester is formed before the amine is introduced.[10]
Q5: What are common side reactions, and how can I minimize them?
A5: Two common side reactions can reduce your yield:
-
N-acylurea Formation: This occurs when using carbodiimide reagents (DCC, EDC) where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea byproduct.[2][11] To minimize this, add an activating agent like HOBt or OxymaPure, or switch to a non-carbodiimide reagent.[2][9]
-
Guanidinylation of the Amine: This can occur when using uronium/aminium reagents like HATU or HBTU, especially if the coupling reagent is in excess or if the activation of the carboxylic acid is slow.[9][10] The reagent can react directly with the amine starting material, rendering it inactive.[10] To prevent this, always pre-activate the carboxylic acid with the coupling reagent before adding the amine.[10] Using phosphonium-based reagents like PyBOP can also avoid this side reaction.[9]
Frequently Asked Questions (FAQs)
What is the role of the base in these coupling reactions, and which one should I choose? A non-nucleophilic organic base is required to neutralize the acid liberated during the reaction and facilitate the coupling process.[9] A sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions and potential racemization.[2][9] Typically, 2-4 equivalents of base are used.[12]
How can I monitor the reaction progress effectively? The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.[13]
Can microwave-assisted synthesis improve the yield? Yes, microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult, sterically hindered couplings to completion rapidly and efficiently.[4]
What is "double coupling" and when should I use it? Double coupling is a technique where the coupling reaction is performed twice on the same amine. After the first coupling reaction is complete, the resin or solution is washed, and a fresh solution of the activated amino acid is added to react a second time.[4] This strategy is used to drive difficult couplings to completion and ensure that all amine sites have reacted, which is particularly useful for hindered residues like this compound.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagent(s) | Relative Efficiency for Hindered Couplings | Key Considerations & Potential Side Reactions |
| Carbodiimide | DCC, DIC, EDC | Low | Often inefficient for sterically hindered couplings.[1][5] Can form insoluble urea byproducts (DCC) or cause N-acylurea side reactions.[2][14] |
| Phosphonium Salt | PyBOP, PyAOP | High | Highly effective and avoids the guanidinylation side reaction.[7][9] PyAOP is very effective for N-methylated amino acids.[1] |
| Aminium/Uronium Salt | HBTU, HCTU | High | Efficient for many difficult couplings.[1] Can cause guanidinylation of the amine if not pre-activated.[2][10] |
| Aminium/Uronium Salt (Azabenzotriazole) | HATU | Very High | Considered one of the most efficient reagents due to the formation of highly reactive OAt esters.[1][6] Can cause guanidinylation.[2][10] |
| Acyl Fluoride Precursor | TFFH, BTFFH | Very High | An excellent strategy for extremely hindered couplings where other methods fail.[4][8] Requires in-situ formation of the acyl fluoride.[3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for sterically hindered couplings and prioritizes the pre-activation of the carboxylic acid to maximize yield.[3][10]
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Pre-activation: Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3] The solution may change color, indicating activation.[2]
-
Coupling: In a separate flask, dissolve the amine component (1.0-1.1 equivalents) in the same anhydrous solvent. Add this amine solution to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3] For this hindered coupling, the reaction may require several hours to overnight to reach completion.[4]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Double Coupling of a Sterically Hindered Amino Acid
This protocol is adapted for solid-phase peptide synthesis (SPPS) but the principle can be applied in solution phase to drive a reaction to completion.
-
First Coupling: Perform the coupling reaction as described in Protocol 1. Allow the reaction to proceed for 45-60 minutes.[4]
-
Washing: After the first coupling, filter the resin and wash it thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[14]
-
Second Coupling: In a separate vessel, prepare a fresh solution of activated this compound using the same pre-activation method described in Protocol 1 (steps 1-3).[4]
-
Add the fresh activated amino acid solution to the resin and allow the second coupling reaction to proceed for another 45-60 minutes.[4]
-
Final Wash: Filter and wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling.
Caption: Experimental workflow for HATU-mediated coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (1S,2S)-Boc-Achc in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2S)-Boc-Achc in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The main challenges arise from the sterically hindered nature of this compound. Its rigid cyclohexyl ring can lead to:
-
Slow or incomplete coupling reactions: The bulky structure can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Aggregation: Peptides containing hydrophobic and rigid residues like Achc can be prone to aggregation on the solid support, further impeding reaction kinetics.[1]
-
Potential for epimerization: While less common for β-amino acids compared to α-amino acids, the strenuous coupling conditions required for sterically hindered residues can increase the risk of racemization at the α-carbon of the preceding amino acid.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended to achieve satisfactory yields and minimize side reactions. These include uronium/aminium and phosphonium salt-based reagents.[2] The choice of a weaker, sterically hindered base is also crucial to minimize potential racemization.
Q3: How can I monitor the completion of the coupling reaction for this compound?
A3: The standard ninhydrin (Kaiser) test is a reliable method for detecting free primary amines on the resin. A negative result (yellow beads) indicates that the coupling reaction is complete. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.
Q4: What are the signs of peptide aggregation during synthesis, and how can it be mitigated when using this compound?
A4: Signs of aggregation include the resin failing to swell properly, slow or incomplete deprotection and coupling steps, and a positive ninhydrin test even after extended coupling times.[1] To mitigate aggregation:
-
Use a lower substitution resin.
-
Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[1]
-
Incorporate backbone-disrupting elements like pseudoprolines in the peptide sequence if the sequence allows.[1]
-
Perform the synthesis at a higher temperature.[1]
Q5: Can the cis-conformation of (1S,2S)-Achc lead to any specific side reactions?
A5: The cis-relationship between the amino and carboxyl groups on the cyclohexane ring imposes a specific dihedral angle, which can influence the secondary structure of the resulting peptide. While specific side reactions directly attributed to this conformation are not extensively documented, the constrained nature of the ring can favor certain peptide backbone conformations that might promote intramolecular cyclization or other rearrangement reactions in specific sequences.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Coupling
Possible Causes:
-
Steric Hindrance: The bulky nature of this compound is the most likely cause.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites.[1]
-
Inefficient Activation: The chosen coupling reagent may not be potent enough for this hindered amino acid.
Troubleshooting Workflow:
Detailed Steps:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for hindered amino acids, such as HATU, HBTU, or PyBOP.[2]
-
Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
-
Extend Reaction Time: Increase the coupling time to several hours or even overnight to allow the reaction to proceed to completion.
-
Increase Temperature: Gently heating the reaction vessel can help overcome the activation energy barrier for sterically hindered couplings.
-
Change Solvent: If aggregation is suspected, switch from DMF to NMP or add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[1]
-
Monitor Progress: After each modification, perform a ninhydrin test to assess the completeness of the coupling.
Issue 2: Racemization of the Preceding Amino Acid
Possible Causes:
-
Strong Base: The use of a strong, non-hindered base during coupling can lead to epimerization of the activated amino acid.
-
Prolonged Activation: Allowing the activated amino acid to stand for an extended period before adding it to the resin can increase the risk of racemization.
-
High Temperature: Elevated temperatures can accelerate the rate of racemization.
Preventative Measures and Troubleshooting:
-
Choice of Base: Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.
-
Activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. In situ activation is often preferred.
-
Temperature Control: Perform the coupling reaction at room temperature or, if racemization is a significant concern, at 0°C.
-
Additives: Ensure the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
Analysis: After synthesis, analyze the crude peptide using chiral HPLC or LC-MS to determine the extent of racemization.
Data Presentation
The following tables provide a general comparison of coupling reagents and reaction conditions. Note that this data is based on general observations for sterically hindered amino acids and may need to be optimized for your specific peptide sequence containing this compound.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Residues | Common Additives | Potential Side Reactions |
| HATU | Uronium/Aminium | Very High | None (contains HOAt) | Guanidinylation of N-terminus if used in excess |
| HBTU | Uronium/Aminium | High | HOBt | Guanidinylation of N-terminus if used in excess |
| PyBOP | Phosphonium | High | HOBt | Byproducts are less toxic than BOP |
| DIC/HOBt | Carbodiimide | Moderate | HOBt | Formation of insoluble DCU byproduct, potential for racemization |
Table 2: General Parameters for a Double Coupling Protocol
| Parameter | First Coupling | Second Coupling |
| This compound (eq.) | 3.0 | 2.0 |
| Coupling Reagent (eq.) | 2.9 | 1.9 |
| Base (eq.) | 6.0 | 4.0 |
| Reaction Time (min) | 60 - 120 | 60 - 120 |
| Temperature | Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin test. If the test is positive (blue beads), proceed to a second coupling (see Protocol 2).
-
Washing: If the ninhydrin test is negative, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Double Coupling for Difficult Sequences
Procedure:
-
Following the first coupling (Protocol 1, step 4), drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Prepare a fresh solution of activated this compound-OH as described in Protocol 1, step 3 (using 2 eq. of the amino acid and 1.9 eq. of HATU).
-
Add the fresh coupling solution to the resin and agitate for another 2 hours.
-
Perform a ninhydrin test to confirm the completion of the reaction.
-
Wash the resin as described in Protocol 1, step 6.
Disclaimer: The protocols and troubleshooting advice provided here are intended as a general guide. The optimal conditions for the incorporation of this compound will be sequence-dependent and may require empirical optimization. Always consult relevant literature and safety data sheets before conducting any experiment.
References
Technical Support Center: Purification of Peptides Containing (1S,2S)-Boc-Achc
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing (1S,2S)-Boc-aminocyclohexanecarboxylic acid ((1S,2S)-Boc-Achc).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties of the this compound residue. The tert-butyloxycarbonyl (Boc) group and the cyclohexyl ring of the aminocyclohexanecarboxylic acid (Achc) residue significantly increase the hydrophobicity of the peptide.[1][2] This increased hydrophobicity can lead to:
-
Poor Solubility: The peptide may have limited solubility in the aqueous mobile phases commonly used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]
-
Peptide Aggregation: The hydrophobic nature of the peptide can promote intermolecular aggregation, resulting in broad or tailing peaks during HPLC analysis, and potentially low recovery of the purified product.[1]
-
Strong Retention on RP-HPLC Columns: The peptide may bind very strongly to C18 or other reversed-phase columns, necessitating high concentrations of organic solvents for elution.[1]
-
Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides, may have similar hydrophobic profiles, making them difficult to separate from the target peptide.
Q2: What is the recommended starting strategy for purifying a peptide containing this compound?
A2: The standard and most widely used method for peptide purification is RP-HPLC.[4] For a peptide containing the hydrophobic this compound residue, a systematic approach to method development is crucial.[5] This typically involves:
-
Crude Peptide Preparation: After cleavage from the resin, precipitate the crude peptide with cold diethyl ether and wash it to remove organic-soluble scavengers.
-
Solubility Testing: Before injecting the sample onto an HPLC column, test its solubility in various solvent systems.
-
Analytical Method Development: Begin with a broad scouting gradient on an analytical C18 or C8 column to determine the peptide's retention time.[4]
-
Optimization: Based on the initial results, optimize the gradient, flow rate, and potentially the mobile phase composition and temperature to achieve the best separation.
-
Preparative Purification: Scale up the optimized analytical method to a preparative column to purify a larger quantity of the peptide.
Q3: How can I improve the solubility of my this compound-containing peptide for purification?
A3: Improving solubility is a critical first step. Consider the following strategies:
-
Solvent Selection: Test a range of solvents for initial dissolution. Useful choices include water with small amounts of organic acids (e.g., 0.1-2% trifluoroacetic acid, formic acid, or acetic acid), or organic solvents like dimethylsulfoxide (DMSO), dimethylformamide (DMF), hexafluoroisopropanol (HFIP), or isopropanol.[3]
-
pH Adjustment: The net charge of the peptide can influence its solubility. For acidic peptides, dissolving in a slightly basic solution like 0.1 M ammonium bicarbonate might help. For basic peptides, a slightly acidic solution such as 25% acetic acid can be effective.
-
Temperature: Gently warming the sample can sometimes improve solubility, but be cautious as excessive heat can lead to degradation.
Q4: What are the common impurities I should expect in my crude peptide product?
A4: Common impurities in crude synthetic peptides include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.
-
Truncated Sequences: Peptides with prematurely terminated chain growth.
-
Incompletely Deprotected Peptides: Peptides with residual protecting groups on side chains.
-
Cleavage By-products: Reactive species generated during the cleavage of the peptide from the resin can lead to modifications of sensitive amino acids.
-
Diastereomers: Racemization of amino acids can occur during synthesis.
Q5: How can I confirm the identity and purity of my purified peptide?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which verifies the correct sequence and the presence of the Boc-Achc residue.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides containing this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide aggregation.[1]2. Secondary interactions with the column.3. Poor solubility in the mobile phase. | 1. Add organic modifiers like isopropanol or n-propanol to the mobile phase to disrupt aggregation.[3]2. Increase the column temperature to improve peak shape and solubility.3. Ensure the sample is fully dissolved before injection. |
| Low Recovery of Purified Peptide | 1. Irreversible adsorption to the column.2. Peptide precipitation on the column.3. Aggregation leading to loss of material. | 1. Use a different stationary phase (e.g., C8 or C4 instead of C18).2. Increase the organic solvent concentration in the initial mobile phase.3. Consider alternative purification techniques like ion-exchange chromatography as an initial cleanup step.[6] |
| Co-elution of Impurities with the Main Peak | 1. Impurities have similar hydrophobicity.2. The HPLC gradient is too steep. | 1. Use a shallower gradient around the elution point of the target peptide to improve resolution.2. Try a different mobile phase system (e.g., using formic acid instead of TFA).3. Employ an orthogonal purification method, such as ion-exchange chromatography, before the final RP-HPLC step.[6] |
| Peptide Elutes Very Late or Not at All | 1. The peptide is highly hydrophobic and strongly retained.[1] | 1. Use a more non-polar stationary phase like C4.2. Increase the final concentration of the organic solvent in the gradient.3. Add a stronger organic solvent like isopropanol or n-propanol to the mobile phase.[3] |
Quantitative Data Summary
The following table summarizes representative data for the purification of hydrophobic peptides, which can serve as a guideline for peptides containing this compound. Specific data for this particular peptide is limited in the literature; therefore, these values should be considered as starting points for method development.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome for this compound Peptides |
| Column | C18, 5 µm | C8, 5 µm | C4, 5 µm | C8 or C4 may be more suitable for highly hydrophobic peptides to reduce retention. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% TFA in Water | 0.1% TFA is standard for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Acetonitrile/Isopropanol (1:1) | The addition of isopropanol can improve solubility and recovery.[3] |
| Gradient | 5-95% B over 30 min | 20-80% B over 40 min (shallow) | 30-100% B over 30 min | A shallow gradient is recommended for better resolution of closely eluting impurities. |
| Temperature | 25 °C | 40 °C | 60 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Purity Achieved | >90% | >95% | >95% | >95% purity is achievable with optimized conditions. |
| Yield | Variable | Moderate to High | High | Yield is highly dependent on the specific peptide and optimization of the purification protocol. |
Experimental Protocols
Protocol 1: Crude Peptide Preparation
-
Following solid-phase peptide synthesis and cleavage from the resin, transfer the cleavage cocktail containing the peptide into a centrifuge tube.
-
Add a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether and repeat the centrifugation.
-
Air-dry the peptide pellet to remove residual ether.
Protocol 2: Analytical RP-HPLC Method Development
-
Column: C18 or C8, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm and 280 nm.[7]
-
Scouting Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Optimization: Based on the retention time of the target peptide, design a shallower gradient around this point to improve separation from impurities. For example, if the peptide elutes at 60% B, a gradient of 50-70% B over 40 minutes may provide better resolution.
Protocol 3: Preparative RP-HPLC Purification
-
Column: C18 or C8, 10 µm particle size, with a diameter appropriate for the amount of peptide to be purified (e.g., 22 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-20 mL/min for a 22 mm ID column).
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO) and dilute with Mobile Phase A.
-
Purification Gradient: Apply the optimized gradient from the analytical method development.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Visualizations
Caption: Troubleshooting workflow for peptide purification.
Caption: Experimental workflow for peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. A minireview on the perturbation effects of polar groups to direct nanoscale hydrophobic interaction and amphiphilic peptide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. bachem.com [bachem.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. bio-works.com [bio-works.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1S,2S)-Boc-Achc Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with (1S,2S)-Boc-Achc. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it used?
This compound, also known as (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid, is a synthetic amino acid derivative.[1][2][3] The "Boc" refers to the tert-butyloxycarbonyl protecting group on the amine. Its rigid cyclohexyl backbone makes it a valuable building block in peptide synthesis to create peptides with constrained conformations.[4]
Q2: What are the general solubility characteristics of this compound?
Q3: Which solvents are recommended for dissolving this compound?
For initial attempts, it is recommended to use common solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[4] For cases where solubility is challenging, Dimethyl sulfoxide (DMSO) is a more powerful solvent to consider.[4]
Q4: How does the Boc protecting group influence the solubility of this compound?
The tert-butyloxycarbonyl (Boc) group is non-polar (lipophilic). This characteristic generally enhances the solubility of the amino acid in less polar organic solvents.
Q5: Can I use heat to improve the solubility of this compound?
Gentle warming can be employed to increase the solubility of Boc-protected amino acids.[4] However, it is crucial to apply heat cautiously (e.g., not exceeding 40°C) to prevent potential degradation of the compound.[4] It is advisable to first test this on a small scale.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: this compound is not dissolving in the chosen solvent.
Solution Workflow:
Problem: The solution of this compound is cloudy or has formed a precipitate.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, leading to a supersaturated solution.
-
Solution: Add more of the solvent to dilute the solution until it becomes clear.
-
-
Possible Cause: The temperature of the solution has decreased, reducing the solubility.
-
Solution: Gently warm the solution while stirring. If the experiment allows, maintain a slightly elevated temperature.
-
-
Possible Cause: The addition of another substance has caused this compound to precipitate.
-
Solution: Ensure that all components of your mixture are miscible. Consider if a reaction has occurred, forming a less soluble product.
-
Data Presentation: Qualitative Solubility
As quantitative solubility data for this compound is limited, the following table provides a qualitative summary based on the general behavior of Boc-protected amino acids.
| Solvent Class | Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile | High | These are generally the recommended solvents for Boc-protected amino acids.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | DCM is a common solvent for peptide synthesis.[4] |
| Alcohols | Methanol, Ethanol | Moderate | Solubility may be lower compared to polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | The polarity of these solvents may be insufficient for good solubility. |
| Non-polar | Hexanes, Toluene | Low to Insoluble | The carboxylic acid moiety limits solubility in highly non-polar solvents. |
| Aqueous Solutions | Water, Buffers | Insoluble | The non-polar Boc group and cyclohexane ring make it poorly soluble in water. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
(Optional) Sonicator
-
(Optional) Water bath
Workflow:
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed compound into an appropriate-sized volumetric flask.
-
Initial Solvent Addition: Add approximately 70% of the final desired volume of the selected anhydrous solvent (e.g., DMF) to the volumetric flask.
-
Dissolution: Place a magnetic stir bar in the flask and stir the mixture at room temperature.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you may:
-
Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature if it was warmed. Add the solvent to the calibration mark of the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution appropriately, protected from moisture.
References
- 1. (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 488703-60-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid, CasNo.488703-60-2 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
preventing racemization during (1S,2S)-Boc-Achc activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent racemization during the activation of (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid ((1S,2S)-Boc-Achc) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the conversion of a stereochemically pure compound into a mixture of enantiomers or diastereomers.[1] For this compound, this means the chiral centers at the 1 and 2 positions of the cyclohexane ring can lose their specific spatial arrangement, leading to the formation of other stereoisomers. This is a critical issue in drug development as the biological activity of a peptide is highly dependent on its precise three-dimensional structure. The presence of unwanted stereoisomers can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.
Q2: What is the primary chemical mechanism leading to racemization during the activation of Boc-protected amino acids?
A2: The most common mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] This occurs after the carboxylic acid group is activated by a coupling reagent. The proton at the α-carbon of this oxazolone ring is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amine nucleophile on the achiral intermediate can produce a mixture of stereoisomers. A less common pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base.[2]
Q3: How does the steric hindrance of this compound affect racemization?
A3: Sterically hindered amino acids like this compound can be more challenging to couple, often requiring more forceful activation conditions or longer reaction times.[3][4] These prolonged reaction times can increase the opportunity for the activated intermediate to racemize before the coupling reaction occurs. Therefore, selecting the appropriate coupling reagent and optimizing reaction conditions are crucial for minimizing racemization.
Q4: Which factors have the most significant impact on the degree of racemization?
A4: Several experimental factors critically influence the extent of racemization:
-
Coupling Reagent & Additives: The choice of activating agent is paramount. Some reagents are inherently more prone to causing racemization than others. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) can significantly suppress racemization by forming more stable active esters.[5]
-
Base: The type and amount of base used can dramatically affect racemization. Strong and sterically unhindered bases can readily abstract the α-proton, promoting racemization.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Pre-activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine increases the risk of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of diastereomers detected after coupling | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive. | Switch to a uronium/aminium or phosphonium salt-based coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP.[4][6][7] These reagents react quickly and efficiently, minimizing the time the activated amino acid is susceptible to racemization. Alternatively, if using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma.[5] These additives form active esters that are more stable and less prone to oxazolone formation. |
| Strong or Sterically Unhindered Base: Use of bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) in excess. | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as their bulkiness hinders the abstraction of the α-proton.[7] Use the minimum necessary amount of base, typically 1-2 equivalents. | |
| Elevated Reaction Temperature: Performing the coupling at room temperature or higher. | Maintain a low reaction temperature. Start the coupling reaction at 0 °C and allow it to warm slowly to room temperature only if necessary. Lower temperatures decrease the rate of the racemization side reaction. | |
| Prolonged Pre-activation Time: Activating the this compound for an extended period before adding the amine component. | Minimize the pre-activation time. A pre-activation of 1-5 minutes is often sufficient. Ideally, add the coupling reagent to a mixture of the this compound, the amine component, and the additive, with the base being the last component added to initiate the reaction (in-situ activation). | |
| Low coupling efficiency and yield | Steric Hindrance: The bulky nature of this compound can slow down the coupling reaction. | Use a highly efficient coupling reagent designed for sterically hindered amino acids, such as HATU or PyBroP.[4] Increasing the equivalents of the coupling reagent and the Boc-Achc (e.g., 1.5-2 equivalents) may also improve the yield. For particularly difficult couplings, a double coupling may be necessary. |
| Aggregation: The growing peptide chain may aggregate on the solid support, hindering further reactions. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt hydrogen bonding. Sonication can also help to break up aggregates.[5] |
Quantitative Data on Coupling Reagents
| Coupling Reagent/Method | Additive | Typical % of Racemized Product (for sensitive amino acids) | Notes |
| HATU | (internal HOAt) | < 1% | Highly efficient and fast, especially for hindered couplings.[6] |
| HBTU | (internal HOBt) | 1-3% | Very effective, though slightly more racemization than HATU.[4] |
| PyBOP | None | < 2% | A good alternative to uronium salts with low racemization. |
| DIC / Oxyma | Oxyma | < 2% | A very effective and safe combination for suppressing racemization.[2] |
| DIC / HOAt | HOAt | < 2% | Highly effective at suppressing racemization.[5] |
| DIC / HOBt | HOBt | 2-5% | A standard and cost-effective method, but can lead to higher racemization than with HOAt or Oxyma.[5] |
| DIC | None | > 10% | Not recommended without an additive due to a high risk of racemization. |
Note: The extent of racemization is highly dependent on the specific substrates, solvent, base, and temperature used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is designed for the coupling of this compound to a resin-bound amine with minimal racemization.
Materials:
-
This compound (1.5 eq)
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
HATU (1.45 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add the solution of Boc-Achc and HATU to the swelled resin.
-
Add DIPEA or 2,4,6-collidine to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or other appropriate method for detecting free amines.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Chiral HPLC Analysis of Diastereomeric Purity
This is a general guideline for the analysis of the diastereomeric purity of a dipeptide containing (1S,2S)-Achc. Method development will be required for your specific peptide.
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives or small peptides. Cinchona alkaloid-derived zwitterionic CSPs have shown good performance for the separation of stereoisomers of small peptides.
-
Mobile Phase: A typical mobile phase for chiral separations on these columns is a mixture of methanol, acetonitrile, and an acidic and/or basic additive to control ionization. An example could be Methanol/Acetonitrile/Acetic Acid/Triethylamine. The exact gradient and composition will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-40 °C
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Inject a standard of the desired (1S,2S)-dipeptide if available. For the crude sample, the presence of a second, closely eluting peak with the same mass would indicate the presence of a diastereomer formed through epimerization. Integrate the peak areas to determine the diastereomeric ratio.
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via the oxazolone intermediate.
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting high racemization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: (1S,2S)-Boc-Achc Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid ((1S,2S)-Boc-Achc). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the deprotection of this compound?
A1: The main challenge in the acid-catalyzed deprotection of this compound is the formation of a reactive tert-butyl cation intermediate.[1] This carbocation is a potent electrophile that can lead to side reactions, potentially alkylating the starting material, the deprotected product, or other nucleophilic species in the reaction mixture.
Q2: What are common side products observed during the deprotection of Boc-protected amines?
A2: A common side product is the N-tert-butylated amine, which results from the alkylation of the newly formed free amine by the tert-butyl cation. This leads to a mass increase of 56 Da in the product, which can be observed by LC-MS analysis.[1] Other potential side reactions include alkylation of solvents or other nucleophiles present.
Q3: What are scavengers and how do they improve the deprotection of this compound?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2] They are typically nucleophilic compounds that react more readily with the carbocation than the desired product or starting material, thus preventing the formation of alkylated side products and improving the purity of the final product.[1] Common scavengers include trialkylsilanes like triethylsilane (TES) and triisopropylsilane (TIS).[1]
Q4: Can incomplete deprotection occur with this compound?
A4: Yes, incomplete deprotection can occur, particularly if the reaction conditions are not optimized. Factors such as insufficient acid concentration, short reaction times, or low temperatures can lead to a mixture of the starting material and the desired product.[2] The steric hindrance of the cyclohexyl ring in (1S,2S)-Achc might necessitate slightly more forcing conditions compared to acyclic amino acids.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of a +56 Da impurity in LC-MS | Alkylation of the deprotected amine by the tert-butyl cation. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture. A typical starting point is 5-10 equivalents. |
| Incomplete reaction (starting material remains) | 1. Insufficient acid strength or concentration.2. Short reaction time.3. Steric hindrance. | 1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM).2. Extend the reaction time and monitor by TLC or LC-MS.3. Consider gentle warming of the reaction, but be aware that this may also increase side reactions if scavengers are not used. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high.2. Absence of scavengers leading to various alkylation products. | 1. Perform the reaction at 0 °C to room temperature.2. Ensure an adequate amount of an appropriate scavenger is present. |
| Difficulty in isolating the product | The product is obtained as a TFA salt, which can be oily or difficult to handle. | After removal of TFA, the residue can be triturated with cold diethyl ether to precipitate the TFA salt as a solid. Alternatively, a careful basic workup can be performed to obtain the free amine. |
Impact of Scavengers on this compound Deprotection
While specific quantitative data for the deprotection of this compound is not extensively published, the following table provides a representative summary of the expected impact of scavengers based on general principles of Boc deprotection chemistry.
| Deprotection Conditions | Scavenger | Expected Product Purity (%) | Key Observations |
| 50% TFA in DCM, 2h, RT | None | 80-90 | Presence of N-tert-butylated byproduct is likely. |
| 50% TFA in DCM, 2h, RT | Triethylsilane (5 equiv.) | >95 | Significant reduction or elimination of the N-tert-butylated byproduct. |
| 50% TFA in DCM, 2h, RT | Triisopropylsilane (5 equiv.) | >95 | Similar effectiveness to TES in suppressing alkylation. |
Experimental Protocols
Protocol 1: Deprotection of this compound without Scavengers
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting TFA salt of (1S,2S)-Achc can be used directly or further purified. For the free amine, dissolve the residue in a suitable organic solvent and wash carefully with a saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 2: Deprotection of this compound with Triethylsilane (TES) as a Scavenger
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Scavenger Addition: Add triethylsilane (5-10 equivalents) to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection of (1S,2S)-Achc.
References
Technical Support Center: Improving the Efficiency of (1S,2S)-Boc-Achc Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (1S,2S)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid ((1S,2S)-Boc-Achc).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Overall Yield
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of product after Boc protection of the amino acid. | Incomplete reaction due to insufficient Boc-anhydride or suboptimal pH. | - Ensure at least 1.1 equivalents of Boc-anhydride are used.- Maintain the reaction pH between 9-10 using a suitable base (e.g., NaHCO₃ or triethylamine).- Monitor the reaction progress by TLC until the starting material is fully consumed. |
| Decomposition of the Boc group during workup. | - Avoid strongly acidic conditions during extraction. Use a mild acid like citric acid for pH adjustment.- Minimize the workup time and keep the temperature low. | |
| Low yield in the diastereoselective step (e.g., asymmetric hydrogenation or chiral auxiliary-mediated alkylation). | Impure starting materials. | - Ensure the purity of the starting material (e.g., the corresponding unsaturated precursor or the chiral auxiliary) by recrystallization or chromatography.[1] |
| Inefficient catalyst or poisoned catalyst. | - Use a freshly prepared and handled catalyst under an inert atmosphere.- Purify solvents and reagents to remove any potential catalyst poisons (e.g., sulfur compounds, water). | |
| Suboptimal reaction conditions (temperature, pressure, solvent). | - Optimize the reaction parameters. For asymmetric hydrogenation, screen different solvents and hydrogen pressures.- For chiral auxiliary methods, ensure the temperature for enolate formation and alkylation is strictly controlled. | |
| Product loss during purification. | The product has some solubility in the crystallization solvent. | - Screen for an optimal solvent or solvent system for crystallization that maximizes yield.- Cool the crystallization mixture slowly and for a sufficient amount of time. |
| The product streaks on the silica gel column. | - Add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid.- Consider using a different stationary phase, such as alumina. |
Problem 2: Poor Diastereoselectivity
| Symptom | Possible Cause | Suggested Solution |
| Low diastereomeric ratio (dr) in the final product. | The chosen chiral catalyst or auxiliary is not effective for the substrate. | - Screen a variety of chiral ligands for asymmetric hydrogenation or different chiral auxiliaries.[2] |
| Incorrect reaction temperature. | - For many diastereoselective reactions, lower temperatures lead to higher selectivity. Ensure the reaction is adequately cooled. | |
| Racemization of the product or intermediates. | - Avoid harsh acidic or basic conditions during the reaction and workup, which can cause epimerization. | |
| Difficulty in separating diastereomers. | The diastereomers have very similar polarities. | - Optimize the mobile phase for column chromatography; a less polar solvent system might improve separation.- Consider derivatizing the carboxylic acid or amine to increase the polarity difference between the diastereomers before chromatography. |
| Co-crystallization of diastereomers. | - Screen different solvents for fractional crystallization.[3] - Convert the diastereomeric mixture into salts with a chiral amine or acid to facilitate separation by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining enantiomerically pure this compound?
A1: The three main strategies are:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral unsaturated precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand).[4]
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the molecule to direct a diastereoselective transformation, after which it is cleaved to yield the desired enantiomer.[5]
-
Resolution of a Racemic Mixture: This can be achieved through enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.[6]
Q2: How can I accurately determine the diastereomeric ratio and enantiomeric excess of my product?
A2: The most common methods are:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating and quantifying both enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals of protons or carbons that are unique to each diastereomer. To determine the enantiomeric excess, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers, which will have distinct NMR signals.
-
Gas Chromatography (GC) on a chiral column: This method is suitable for volatile derivatives of the product.
Q3: My Boc deprotection step is not going to completion. What should I do?
A3: Incomplete Boc deprotection is often due to insufficient acid strength or reaction time. You can try the following:
-
Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Switch to a stronger acid system, such as 4M HCl in dioxane.
Q4: What is the best way to purify this compound from its (1R,2R) enantiomer?
A4: Since enantiomers have identical physical properties, they cannot be separated by standard chromatography or crystallization. The most effective methods are:
-
Chiral HPLC: Preparative chiral HPLC can be used to separate the enantiomers.
-
Formation of Diastereomeric Salts: React the racemic mixture with a single enantiomer of a chiral amine or base (a resolving agent) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[3] After separation, the resolving agent is removed to yield the pure enantiomers.
Data Presentation
The following table summarizes representative data for different synthetic approaches to obtain the trans-diastereomer of Boc-protected 2-aminocyclohexanecarboxylic acid. Please note that specific yields and diastereomeric ratios can vary based on the exact substrate and reaction conditions.
| Synthetic Method | Key Reagents/Catalyst | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Rh(COD)₂BF₄ with chiral phosphine ligand, H₂ | 80-95 | >95:5 | High yield and excellent diastereoselectivity. | Requires specialized high-pressure equipment and expensive catalysts. |
| Chiral Auxiliary | Evans oxazolidinone auxiliary, n-BuLi, alkylating agent | 60-80 | >90:10 | Good diastereoselectivity, well-established method. | Multi-step process, requires stoichiometric amounts of the chiral auxiliary. |
| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B), acyl donor | 40-50 (for the desired enantiomer) | N/A (separates enantiomers) | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50%, requires separation of the product from the unreacted starting material. |
| Diastereomeric Salt Resolution | Racemic trans-Boc-Achc, chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) | 30-45 (for the desired enantiomer) | N/A (separates enantiomers) | A classical and often effective method for obtaining pure enantiomers. | Can be time-consuming to find the right resolving agent and crystallization conditions, maximum theoretical yield is 50%. |
Experimental Protocols
Protocol: Synthesis of this compound via Asymmetric Synthesis and Boc-protection
This protocol is adapted from a known procedure for the synthesis of a derivative of (1S,2S)-2-aminocyclohexanecarboxylic acid and should be optimized for your specific laboratory conditions.[7]
Step 1: Synthesis of (1S,2S)-2-Aminocyclohexanecarboxylic Acid Derivative
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A solution of a suitable chiral starting material, such as a pyrrolobenzodiazepine-5,11-dione, is prepared in a suitable solvent (e.g., THF).
-
The solution is cooled to -78 °C, and dry ammonia is condensed into the flask.
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Potassium metal is added in small portions, and the resulting blue solution is stirred for 1 hour.
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The reaction is quenched with solid ammonium chloride, and the ammonia is allowed to evaporate.
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The residue is worked up by extraction with an organic solvent (e.g., chloroform) and water.
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The crude product is then hydrolyzed under acidic conditions (e.g., refluxing in 6M sulfuric acid) to yield the amino acid derivative.
Step 2: Boc Protection of the Amino Acid
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The crude (1S,2S)-2-aminocyclohexanecarboxylic acid derivative is dissolved in a mixture of dioxane and water.
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Sodium bicarbonate is added to adjust the pH to approximately 9.
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A solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane is added dropwise to the mixture at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is then acidified to pH 2-3 with a cold aqueous solution of KHSO₄.
-
The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Cyclic Peptides with (1S,2S)-Boc-Achc
Welcome to the technical support center for the synthesis of cyclic peptides incorporating (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid (Boc-Achc). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the unique challenges presented by this sterically hindered amino acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of cyclic peptides containing (1S,2S)-Boc-Achc, a trans β-amino acid. Its rigid cyclohexane ring imposes significant steric hindrance, which can lead to challenges in both the linear solid-phase peptide synthesis (SPPS) and the final macrocyclization step.
FAQs: Linear Peptide Synthesis
Q1: Why am I observing low coupling efficiency or incomplete reactions when incorporating this compound?
A1: Low coupling yields are the most common challenge and are primarily due to steric hindrance. The bulky cyclohexane ring of this compound physically blocks the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the resin. This slow reaction kinetic can lead to incomplete coupling. To overcome this, more potent coupling reagents and optimized conditions are necessary.
Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A2: Standard coupling reagents like DCC or DIC/HOBt are often inefficient for hindered couplings.[1] More powerful aminium/uronium or phosphonium salt-based reagents are highly recommended.[2][3] Reagents like HATU, HCTU, and COMU are generally considered the most effective for such "difficult" couplings due to the formation of highly reactive OAt- or Oxyma-esters.[1][4] PyBOP is also a robust option.[4]
Q3: How can I minimize racemization of the preceding amino acid when coupling this compound?
A3: Racemization is a significant risk during the activation of any amino acid, and the prolonged reaction times required for hindered residues can exacerbate this issue. Key strategies to minimize racemization include:
-
Choice of Additive: Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure instead of HOBt. These have been shown to be superior in suppressing racemization.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive residues, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[3]
-
Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid solution to the resin.
-
Temperature Control: Avoid excessive heat, as higher temperatures can increase the rate of racemization.
Q4: My Kaiser test remains positive even after double coupling. What should I do?
A4: If two coupling cycles with a potent reagent are insufficient, it indicates a severely difficult coupling.
-
Capping: It is advisable to "cap" the unreacted free amines using a reagent like acetic anhydride. This will terminate the unreacted chains and prevent the formation of deletion sequences, which are often difficult to separate from the desired product during purification.
-
Solvent Choice: Ensure you are using high-purity, amine-free DMF. In cases of peptide aggregation, switching to or adding N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve reaction efficiency.
FAQs: Cyclization and Cleavage
Q5: What are the main challenges during the head-to-tail cyclization of peptides containing (1S,2S)-Achc?
A5: The primary challenges are low cyclization yield and the formation of side products like dimers or higher-order oligomers. The conformational rigidity imposed by the Achc residue can either favor or hinder the pre-organization of the linear peptide into a conformation suitable for cyclization. Intermolecular reactions (dimerization) often compete with the desired intramolecular cyclization.[5]
Q6: Should I perform the cyclization on-resin or in solution?
A6: On-resin cyclization is generally the preferred method for head-to-tail cyclization.[6] The solid support creates a "pseudo-dilution" effect, where peptide chains are physically isolated from one another, thus favoring the intramolecular reaction over intermolecular dimerization.[6] Solution-phase cyclization requires very high dilution conditions (typically <1 mM), which can be impractical for larger-scale synthesis.[5]
Q7: My on-resin cyclization yield is low. How can I improve it?
A7: Low on-resin cyclization yields can be due to unfavorable peptide conformation, steric hindrance at the ligation site, or competing side reactions.
-
Reagent Choice: Use a highly efficient coupling reagent for the cyclization step, such as HATU, HCTU, or PyBOP.[2]
-
Sequence Optimization: The amino acids at the N- and C-termini of the linear precursor significantly influence cyclization efficiency. If possible, cyclizing at a site with less sterically hindered residues can improve yields. Glycine or proline residues are often used at key positions to facilitate turns.[7]
-
Reaction Time and Temperature: Longer reaction times or gentle heating (e.g., 40-50°C) can sometimes improve the yield of difficult cyclizations, but this must be balanced against the risk of racemization.[8]
Q8: I see a significant peak in my mass spectrometry results corresponding to double the mass of my target peptide. What is this and how can I prevent it?
A8: This peak corresponds to a cyclic dimer, a common byproduct in macrocyclization reactions.[9] It forms when two linear peptide chains react with each other instead of cyclizing intramolecularly.
-
On-Resin Cyclization: As mentioned, this is the most effective strategy to minimize dimerization.
-
Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) can increase the distance between peptide chains on the solid support, further promoting intramolecular cyclization.[8]
-
Solution Cyclization: If you must use solution-phase cyclization, ensure you are working under high-dilution conditions. This is often achieved by the slow, syringe-pump addition of the linear peptide into a large volume of solvent containing the coupling reagents.
Data Presentation
The following tables provide a comparative overview of coupling reagents for sterically hindered amino acids and typical yields for on-resin cyclization. Note: This data is generalized for sterically hindered systems and should be used as a guideline for synthesis involving this compound.
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Speed | Typical Yield (%) | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | >95 | Low | Gold standard for difficult couplings; forms highly reactive OAt-ester.[1][10] |
| HCTU | Aminium/Uronium | Very Fast | >95 | Low | More reactive than HBTU; good cost-performance balance.[1] |
| COMU | Aminium/Uronium | Very Fast | >95 | Very Low | Excellent efficiency; Oxyma-based, avoiding potentially explosive benzotriazole byproducts.[4] |
| PyBOP | Phosphonium Salt | Fast | 90-95 | Low | Robust and widely used; byproducts are generally water-soluble.[3] |
| DIC/HOBt | Carbodiimide | Moderate | <85 | Moderate | Economical but often insufficient for severely hindered couplings.[1] |
Table 2: Representative Yields for On-Resin Head-to-Tail Cyclization of Hexapeptides
| Cyclization Strategy | Peptide Type | Typical Crude Purity of Cyclic Product (%) | Major Side Products | Reference |
| On-Resin (DIC/Oxyma) | 15-mer (Glu-linked) | 22 - 30% | Dimer, Impurities | [8] |
| On-Resin (DIC/Oxyma) | 10-mer (Asp-linked) | ~75% | Dimer, Impurities | [8] |
| Solution Phase (BOP) | Phenylalanine-based | 29% | Oligomers | [11] |
| Solution Phase (PFP Ester) | Lys-Gly-Asp-Gln-Leu-Ser | Weak Cytotoxic Activity | Oligomers | [12] |
Yields are highly sequence-dependent. The data illustrates that sequence and linker choice dramatically impact cyclization efficiency.[8]
Experimental Protocols
The following are representative protocols for Boc-based SPPS of a linear peptide containing this compound and its subsequent on-resin head-to-tail cyclization.
Protocol 1: Boc-SPPS Incorporating this compound (0.1 mmol scale)
-
Resin Selection & Swelling:
-
Start with a suitable Boc-compatible resin (e.g., Boc-amino acid-PAM resin, 0.4-0.8 mmol/g).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel, then wash with dimethylformamide (DMF) (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Activation Solution: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Recoupling:
-
Perform a Kaiser test to monitor the reaction.
-
If the test is positive (indicating free amines), wash the resin with DMF (3x) and repeat the coupling step (Step 4).
-
If the test remains positive after a second coupling, cap the remaining free amines with acetic anhydride/DIPEA in DMF.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard amino acids, coupling times can typically be reduced to 1 hour.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol assumes the linear peptide has been synthesized on a resin that allows for cleavage of a side-chain protecting group while the peptide remains attached to the support (e.g., via an Asp or Glu side chain linked to a Rink Amide resin, with the C-terminus protected by a selectively removable group like Allyl).[8]
-
Selective Deprotection:
-
Remove the C-terminal protecting group (e.g., Allyl ester) using the appropriate orthogonal chemistry (e.g., Pd(PPh₃)₄/PhSiH₃ for Allyl).
-
Remove the N-terminal Boc group using the standard deprotection protocol (50% TFA in DCM).
-
Wash the resin thoroughly and neutralize with 10% DIPEA in DMF.
-
-
Cyclization:
-
Cyclization Solution: In a separate vessel, prepare a solution of HATU (3 eq.) and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the resin, followed immediately by the cyclization solution.
-
Shake the reaction vessel at room temperature for 4-12 hours. The optimal time depends on the sequence and should be determined empirically.
-
-
Final Cleavage and Deprotection:
-
Wash the cyclized peptide-resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)).
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Workflow for Incorporating a Sterically Hindered Amino Acid
Caption: Workflow for coupling the sterically hindered this compound.
On-Resin vs. Solution Phase Cyclization Logic
Caption: Comparison of on-resin and solution-phase cyclization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biotage.com [biotage.com]
- 9. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. irispublishers.com [irispublishers.com]
- 12. Synthesis of a cyclic hexapeptide with sequence corresponding to murine tumor necrosis factor-(127-132) as a novel potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Constraining Peptides for Enhanced Biological Activity: A Comparative Guide to (1S,2S)-Achc Incorporation
For researchers, scientists, and drug development professionals, the quest for peptides with improved therapeutic properties is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy to enhance peptide stability, potency, and receptor selectivity. This guide provides a comparative analysis of peptides featuring the conformationally constrained amino acid, (1S,2S)-2-aminocyclohexanecarboxylic acid (Achc), against alternative peptide modifications. By examining experimental data, we aim to furnish an objective resource for informed decision-making in peptide drug design.
The introduction of cyclic constraints into a peptide backbone can profoundly influence its three-dimensional structure. The (1S,2S)-Achc residue, a cyclic β-amino acid, is often utilized as a mimic of proline, a proteinogenic amino acid known for inducing turns in peptide chains. The rigid cyclohexane ring of Achc can pre-organize the peptide into a specific conformation, potentially leading to a more favorable interaction with its biological target. This guide will delve into the tangible effects of this modification on biological activity, drawing upon published research.
Performance Comparison: (1S,2S)-Achc-Containing Peptides vs. Alternatives
While direct comparative studies on a wide range of bioactive peptides incorporating (1S,2S)-Achc are limited in the public domain, we can draw valuable insights from research on structurally related cyclic amino acids. A notable example is the study of an antimicrobial peptide (AMP) where the proteinogenic amino acids were substituted with 1-aminocyclohexane carboxylic acid (A6c), a positional isomer of Achc. This provides a strong surrogate for understanding the potential impact of such modifications.
Below is a summary of the Minimum Inhibitory Concentrations (MICs) for a synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, against a panel of drug-resistant bacteria. This data showcases the biological efficacy of a peptide heavily modified with a cyclic amino acid.
| Target Microorganism | Minimum Inhibitory Concentration (µM) |
| Staphylococcus aureus (Drug-Resistant) | 10.9 - 43 |
| Acinetobacter baumannii (Drug-Resistant) | 10.9 - 43 |
| Klebsiella pneumoniae (Drug-Resistant) | 10.9 - 43 |
| Pseudomonas aeruginosa (Drug-Resistant) | 10.9 - 43 |
| Enterobacter aerogenes (Drug-Resistant) | 10.9 - 43 |
| Enterococcus faecium (Drug-Resistant) | 10.9 - 43 |
Data sourced from a study on a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (A6c)[1].
The broad-spectrum activity of this A6c-containing peptide against several multidrug-resistant bacterial strains highlights the potential of incorporating cyclic non-proteinogenic amino acids to develop potent antimicrobial agents. The constrained conformation is believed to play a crucial role in the peptide's interaction with and disruption of the bacterial membrane.
Experimental Methodologies
To facilitate the replication and further investigation of the biological activity of such modified peptides, detailed experimental protocols are essential. The following sections outline the key methodologies employed in the synthesis and evaluation of peptides containing cyclic amino acids.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating (1S,2S)-Boc-Achc or other non-proteinogenic amino acids is typically achieved through solid-phase peptide synthesis (SPPS). Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed.
Boc-SPPS Protocol Outline:
-
Resin Swelling: The synthesis resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).
-
First Amino Acid Attachment: The C-terminal Boc-protected amino acid is coupled to the resin.
-
Deprotection: The Boc protecting group is removed from the N-terminus using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting TFA salt is neutralized with a base such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid, in this case, this compound, is activated with a coupling reagent (e.g., HBTU) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 3-6 are repeated for each subsequent amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF).
-
Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.
-
Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.
-
Peptide Dilution Series: The synthesized peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the secondary structure of peptides in different environments, mimicking the aqueous environment of the body and the lipid environment of cell membranes.
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) and in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles or liposomes.
-
CD Spectra Acquisition: CD spectra are recorded over a specific wavelength range (e.g., 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectra are analyzed to determine the percentage of different secondary structure elements like α-helix, β-sheet, and random coil. This provides insights into how the incorporation of (1S,2S)-Achc influences the peptide's conformation.[1]
Visualizing the Rationale and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the rationale for using constrained amino acids and a typical workflow for evaluating their biological activity.
Caption: Rationale for incorporating constrained amino acids like (1S,2S)-Achc.
Caption: Experimental workflow for evaluating peptides with (1S,2S)-Achc.
References
A Comparative Guide to (1S,2S)-Boc-Achc and Its Enantiomer in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1S,2S)-Boc-Achc and its enantiomer, (1R,2R)-Boc-Achc, two conformationally constrained non-natural amino acids. The incorporation of such building blocks is a key strategy in modern peptide and drug design to enhance stability, control conformation, and modulate biological activity. This document outlines their physicochemical properties, explores their impact on peptide structure and function, and provides detailed experimental protocols for their synthesis and analysis.
Introduction
Physicochemical Properties
The gross physicochemical properties of the two enantiomers are identical, as is characteristic of enantiomeric pairs. However, their interaction with other chiral molecules, including biological macromolecules, will differ significantly.
| Property | This compound | (1R,2R)-Boc-Achc |
| Molecular Formula | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol | 243.30 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Stereochemistry | (1S,2S) | (1R,2R) |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF) | Soluble in organic solvents (e.g., DCM, DMF) |
Impact on Peptide Conformation
The incorporation of (1S,2S)-Achc or (1R,2R)-Achc into a peptide backbone introduces a rigid turn or bend. The specific nature of this conformational constraint is dependent on the stereochemistry. Peptides containing these residues often adopt well-defined secondary structures, such as helices or β-turns. The chirality of the Achc residue will influence the handedness of the induced helical structures and the geometry of the turns. For instance, homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form robust 14-helical structures.[1] While oligomers of cis-ACHC tend to adopt more extended conformations, they can participate in helical folds within heterooligomers.[2]
Anticipated Effects on Biological Activity
The distinct three-dimensional structures imparted by the (1S,2S) and (1R,2R) enantiomers are expected to lead to significant differences in biological activity. This is a fundamental principle in pharmacology, where the stereochemistry of a drug molecule is often critical for its interaction with a chiral biological target.[3]
| Biological Parameter | Anticipated Effect of this compound | Anticipated Effect of (1R,2R)-Boc-Achc |
| Receptor Binding Affinity | The induced conformation may be optimal for binding to a specific receptor, leading to high affinity. | The alternative conformation may result in a poor fit for the same receptor, leading to low or no affinity. |
| Enzymatic Stability | The non-natural amino acid structure can hinder recognition by proteases, increasing peptide half-life. | Similar to its enantiomer, it is expected to enhance proteolytic stability. |
| Agonist/Antagonist Activity | The specific 3D arrangement of side chains may activate (agonist) or block (antagonist) a receptor. | The different spatial arrangement of side chains could lead to the opposite effect or inactivity. |
| Immunogenicity | The presence of a non-natural amino acid may alter the peptide's immunogenic profile. | The immunogenic profile may differ from that of the peptide containing the (1S,2S) enantiomer. |
Proteolytic Stability
A significant advantage of incorporating non-natural amino acids like Boc-Achc into peptides is the enhanced resistance to enzymatic degradation. Proteases are chiral enzymes that recognize and cleave specific peptide sequences of L-amino acids. The introduction of a cyclic β-amino acid disrupts the natural peptide backbone, making it a poor substrate for many common proteases. Peptides containing β-amino acids have demonstrated superior stability against proteolysis.[4] This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic properties of peptide-based drugs. Both (1S,2S)- and (1R,2R)-Achc are expected to confer a high degree of proteolytic resistance.
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and analysis of peptides containing Boc-Achc enantiomers.
Solid-Phase Peptide Synthesis (SPPS) with Boc-Achc
This protocol outlines the manual synthesis of a peptide containing a Boc-Achc residue using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-(1S,2S)-Achc-OH or Boc-(1R,2R)-Achc-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 eq) and HBTU (2.9 eq) in DMF.
-
Add DIEA (6 eq) and add the mixture to the resin.
-
Agitate for 2 hours.
-
Wash with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min). Wash with DCM and DMF.
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min). Wash with DMF.
-
Coupling of Subsequent Amino Acids (including Boc-Achc): Repeat step 3 for each subsequent amino acid, including the Boc-Achc enantiomer.
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is for the analytical separation of the two enantiomers of Boc-Achc or for analyzing the diastereomeric purity of a peptide containing one of the enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK®)
Method for Boc-Achc Enantiomers:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the racemic Boc-Achc in the mobile phase (1 mg/mL).
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Record the chromatogram. The two enantiomers should elute at different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD₃OH, DMSO-d₆).
Experiments:
-
1D ¹H NMR: To observe the chemical shifts and coupling constants of protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
Temperature Coefficient Studies: To identify protons involved in intramolecular hydrogen bonds.
Data Analysis:
-
Assign all proton resonances using TOCSY and NOESY spectra.
-
Identify NOE cross-peaks to generate a list of interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the NMR data.
Proteolytic Stability Assay
This assay compares the stability of peptides containing (1S,2S)-Achc and (1R,2R)-Achc in the presence of a protease.
Materials:
-
Purified peptides
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Incubate the peptide (e.g., at 1 mg/mL) with the protease solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC.
-
Quantify the amount of remaining intact peptide by integrating the peak area.
-
Calculate the half-life of the peptide.
Conclusion
The choice between incorporating this compound or its enantiomer, (1R,2R)-Boc-Achc, into a peptide sequence is a critical design decision that will have profound and often predictable effects on the resulting molecule's three-dimensional structure and, consequently, its biological properties. While direct head-to-head biological data for peptides containing these specific enantiomers is sparse in the literature, the principles of stereochemistry and conformational analysis provide a strong framework for rational design. The (1S,2S) and (1R,2R) enantiomers can be viewed as tools to induce specific, mirror-image-like conformational constraints, which can be exploited to optimize receptor binding, selectivity, and proteolytic stability. The experimental protocols provided in this guide offer a starting point for the synthesis and rigorous evaluation of novel peptide analogs containing these valuable building blocks. Ultimately, empirical testing is essential to fully elucidate the structure-activity relationship for any new peptide designed with these or other non-natural amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Synthesis and Pharmacology of a Morphinan-Derived Dual Mu-Kappa Opioid Receptor Agonist Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (1S,2S)-Boc-Achc and Other Cyclic Amino Acids in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic amino acids into peptides is a cornerstone strategy in modern drug discovery, offering a powerful tool to enhance therapeutic potential by imparting conformational rigidity and improving metabolic stability. Among the diverse array of cyclic amino acids, (1S,2S)-Boc-Achc (tert-butyloxycarbonyl-2-aminocyclohexanecarboxylic acid) has emerged as a valuable building block. This guide provides an objective comparison of this compound with other commonly used cyclic amino acids, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal residue for their peptide-based therapeutics.
The Critical Role of Cyclic Amino Acids in Peptide Therapeutics
Linear peptides often suffer from drawbacks that limit their clinical utility, including susceptibility to enzymatic degradation and a high degree of conformational flexibility, which can lead to reduced binding affinity and specificity for their biological targets. Cyclic amino acids address these limitations by constraining the peptide backbone, leading to several advantages:
-
Increased Proteolytic Stability: The rigid structure conferred by cyclic amino acids can sterically hinder the approach of proteases, slowing down degradation and extending the in vivo half-life of the peptide.[1][2]
-
Enhanced Binding Affinity and Specificity: By reducing the number of accessible conformations, cyclic amino acids can lock the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target. This can lead to significantly higher binding affinity and improved target specificity.
-
Improved Pharmacokinetic Properties: The increased stability and defined conformation can contribute to better absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound: A Profile
This compound is a conformationally constrained β-amino acid. The cyclohexane ring restricts the torsion angles of the peptide backbone, inducing specific secondary structures. The Boc (tert-butyloxycarbonyl) protecting group on the amine is a standard in solid-phase peptide synthesis (SPPS), readily removed under acidic conditions. The stereochemistry of (1S,2S)-Achc plays a crucial role in directing the peptide's three-dimensional structure.
Comparative Performance Analysis
While direct head-to-head comparative studies on a single peptide scaffold are limited, we can draw valuable insights from individual studies on peptides incorporating (1S,2S)-Achc and other prominent cyclic amino acids such as aminocyclopentanecarboxylic acid (Acpc) and α-aminoisobutyric acid (Aib).
Conformational Effects
The primary role of cyclic amino acids is to induce a predictable and stable secondary structure.
| Cyclic Amino Acid | Induced Secondary Structure | Reference |
| (1S,2S)-Achc | Can induce various turn and helical structures, including the 14-helix in β-peptides. The cis configuration, as in (1R,2S)-ACHC, can favor extended conformations.[3][4] | |
| trans-Acpc | Promotes the formation of a 12-helix structure in β-peptides.[5] | |
| Aib | Strongly promotes helical conformations, particularly 310- and α-helices.[6] |
Note: The specific conformation induced depends on the stereochemistry of the cyclic amino acid, its position in the peptide sequence, and the surrounding amino acid residues.
Enzymatic Stability
The resistance to proteolytic degradation is a key advantage of incorporating cyclic amino acids.
| Peptide Modification | Assay Conditions | Half-life / % Degradation | Reference |
| Peptide with (1S,2S)-Achc | Data not available in direct comparative studies. However, β-peptides containing cyclic residues are known for high proteolytic resistance. | - | [7] |
| Native Peptide (unmodified) | Human Serum (25%) | Completely degraded < 10 h | [8] |
| Peptide with N-Me-L-Lys | Human Serum (25%) | More stable than native peptide | [8] |
| Cyclic Peptide Variant | Human Serum (25%) | Outstanding stability | [8] |
Further research is required to quantify the specific enzymatic stability conferred by (1S,2S)-Achc in direct comparison to other cyclic amino acids within the same peptide sequence.
Binding Affinity
Constraining a peptide in its bioactive conformation can significantly enhance its binding affinity to its target.
| Peptide Ligand | Target Receptor | Binding Affinity (Kd) | Reference |
| Peptide with Cyclic Amino Acid | G Protein-Coupled Receptor (GPCR) | Generally enhanced due to conformational rigidity. Specific Kd values are system-dependent. | [9][10] |
| Linear Peptide | G Protein-Coupled Receptor (GPCR) | Typically lower affinity compared to constrained counterparts. | [9][10] |
Quantitative Kd values are highly dependent on the specific peptide sequence and its biological target. Researchers should perform binding assays for their specific system.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Enzymatic Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in human serum.
Objective: To determine the rate of peptide degradation in the presence of serum proteases.
Materials:
-
Test peptide and control peptide
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation: Dilute the peptide stock solution to a final concentration of 100 µg/mL in pre-warmed human serum (e.g., 25% serum in PBS).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]
-
Quenching: Immediately quench the enzymatic activity by adding an equal volume of ACN with 0.1% TFA.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate serum proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t1/2) of the peptide.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the binding of a peptide to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (target protein)
-
Analyte (peptide)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the ligand, and then deactivating the remaining active esters with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the peptide (analyte) over the immobilized ligand surface. A reference flow cell without the immobilized ligand should be used to subtract non-specific binding.
-
Association and Dissociation: Monitor the binding response in real-time. The association phase occurs during analyte injection, and the dissociation phase begins when the running buffer replaces the analyte solution.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants (ka, kd, and Kd).
Visualizing Workflows and Pathways
Understanding the broader context of peptide drug development and the signaling pathways they modulate is crucial.
General Workflow for Peptide Therapeutic Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a therapeutic peptide.
Caption: A generalized workflow for the development and evaluation of peptide-based therapeutics.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many therapeutic peptides target G-protein coupled receptors. The diagram below illustrates a simplified GPCR signaling cascade.
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The incorporation of this compound and other cyclic amino acids is a powerful strategy for enhancing the therapeutic properties of peptides. The choice of a specific cyclic amino acid should be guided by the desired conformational outcome, the nature of the biological target, and empirical data on stability and binding affinity. While direct comparative data remains an area for further research, the principles and experimental protocols outlined in this guide provide a solid framework for the rational design and evaluation of next-generation peptide therapeutics. By systematically evaluating different cyclic amino acid substitutions, researchers can fine-tune the pharmacological properties of their peptide candidates to achieve optimal efficacy and developability.
References
- 1. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enumerative Discovery of Noncanonical Polypeptide Secondary Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse.patsnap.com]
The Structural Impact of (1S,2S)-Boc-Achc on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of peptides with specific three-dimensional structures is a cornerstone of modern therapeutic development. The incorporation of conformationally constrained amino acids is a key strategy to achieve this, and among these, aminocyclohexanecarboxylic acid (Achc) derivatives have proven to be powerful tools. This guide provides a comparative analysis of the structural effects of (1S,2S)-Boc-Achc on peptide conformation, placed in the context of its more extensively studied diastereomers, and offers detailed experimental protocols for its use and characterization.
The strategic introduction of cyclic amino acids into a peptide backbone restricts the available conformational space, thereby pre-disposing the peptide to adopt specific secondary structures such as helices and turns. This conformational rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. This compound, a derivative of cis-2-aminocyclohexanecarboxylic acid, is one such building block available for peptide synthesis. However, a comprehensive understanding of its specific structural influence remains less documented compared to its diastereomers. This guide will compare the known conformational propensities of Achc isomers to provide a framework for anticipating the structural consequences of incorporating this compound.
Comparative Conformational Analysis of Achc Isomers
The stereochemistry of the amino and carboxyl groups on the cyclohexane ring dictates the conformational preferences of Achc-containing peptides. The most studied isomers are the trans and cis forms.
| Isomer Class | Specific Example(s) | Predominant Secondary Structure | Key Findings |
| trans-Achc | (1R,2R)-Achc, (1S,2S)-Achc | 14-Helix | Homooligomers of trans-Achc robustly fold into a stable 14-helix, a secondary structure defined by a 14-membered hydrogen-bonded ring.[1][2] This helical conformation is well-characterized in both solid-state and solution.[3] |
| cis-Achc | (1R,2S)-Achc, (1S,2R)-Achc | Extended Conformations / Helical in Heterooligomers | Homooligomers of cis-Achc tend to adopt extended, non-helical conformations in solution.[1] However, when alternated with other amino acids (e.g., α-amino acids or other β-amino acids), they can participate in the formation of helical structures such as the 11/9-helix.[1] |
While specific experimental data for peptides containing the (1S,2S)-cis-Achc isomer is limited in the public domain, its classification as a cis isomer allows for informed predictions. It is anticipated that, similar to its enantiomer (1R,2S)-cis-Achc, it will favor more extended structures when incorporated in homooligomeric sequences. However, its true potential as a structural modulator likely lies in its use within heterooligomeric peptides, where it can introduce unique turns or kinks in the peptide backbone.
Experimental Protocols
The incorporation of this compound into a peptide sequence and the subsequent analysis of its conformational effects can be achieved through a combination of solid-phase peptide synthesis and spectroscopic techniques.
Solid-Phase Peptide Synthesis (SPPS) of an Achc-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a this compound residue using Fmoc/tBu chemistry.
Figure 1: Workflow for the solid-phase synthesis of a peptide containing this compound.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Figure 2: General workflow for the conformational analysis of a peptide by NMR spectroscopy.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content of a peptide in solution.
Figure 3: Workflow for secondary structure analysis of a peptide using circular dichroism spectroscopy.
Conclusion and Future Outlook
The incorporation of this compound into peptides offers a tantalizing prospect for fine-tuning peptide conformation. Based on the well-established principles of its diastereomers, it is likely to act as a potent modulator of peptide structure, particularly in the context of creating unique turns or disrupting canonical secondary structures. However, the current body of literature lacks specific, quantitative experimental data on its conformational effects.
For researchers in drug discovery and peptide science, this represents both a challenge and an opportunity. The detailed experimental protocols provided here offer a roadmap for the synthesis and rigorous structural characterization of (1S,2S)-Achc-containing peptides. Such studies are crucial to unlock the full potential of this and other under-explored constrained amino acids, ultimately expanding the toolkit for rational peptide design. Future work should focus on systematic studies of a series of peptides containing (1S,2S)-Achc to definitively elucidate its intrinsic conformational preferences and its influence on neighboring residues.
References
A Comparative Guide to the Proteolytic Stability of (1S,2S)-Boc-Achc Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proteolytic stability of peptides incorporating the non-proteinogenic amino acid (1S,2S)-Boc-Achc (tert-butyloxycarbonyl-2-aminocyclohexanecarboxylic acid) against other peptide alternatives. The inclusion of conformationally constrained residues like Achc is a key strategy in modern peptide drug design to overcome the inherent instability of natural peptides. This guide presents experimental data and detailed protocols to inform the development of more robust and effective peptide therapeutics.
Enhanced Proteolytic Stability through Conformational Constraint
Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. A primary strategy to combat this is the introduction of structural modifications that hinder protease recognition and cleavage. The incorporation of this compound, a cyclic β-amino acid, imparts significant conformational rigidity to the peptide backbone. This pre-organization into stable secondary structures, such as helices, makes the peptide a poor substrate for many common proteases.[1]
In contrast to flexible linear peptides, which can readily adapt their conformation to the active site of a protease, peptides containing this compound present a sterically hindered and conformationally locked structure, significantly enhancing their resistance to enzymatic degradation.[1][2]
Comparative Stability Data
While specific half-life data for this compound peptides are not extensively published, the available literature on peptides containing similar constrained and non-natural amino acids provides a strong basis for comparison. The following table summarizes the proteolytic stability of various peptide classes, highlighting the expected high stability of this compound containing peptides.
| Peptide Type | Modification | Expected/Observed Half-Life in Serum/Plasma | Key Stability Factor |
| Linear L-Peptide | None | Minutes to a few hours | Susceptible to both exopeptidases and endopeptidases. |
| Peptide with D-Amino Acids | Substitution of L-amino acids with D-enantiomers | Significantly increased (hours to days) | Proteases are stereospecific for L-amino acids. |
| Cyclic Peptide | Head-to-tail or side-chain cyclization | Significantly increased (hours to days)[3] | Lack of free N- and C-termini prevents exopeptidase cleavage; conformational rigidity hinders endopeptidase action.[4] |
| Peptide with Aib | Incorporation of α-aminoisobutyric acid | Increased stability | The gem-dimethyl group on the α-carbon restricts conformational freedom.[5][6] |
| This compound Peptide | Incorporation of a cyclic β-amino acid | High (Expected to be in the range of hours to days) | The cyclic nature and β-amino acid structure induce a stable, non-natural conformation, providing steric hindrance and resistance to proteases.[1][2] |
Experimental Workflow for Assessing Proteolytic Stability
The following diagram illustrates a typical workflow for evaluating the proteolytic stability of a novel peptide such as one containing this compound.
Signaling Pathway of Proteolytic Degradation
Proteolytic degradation is a fundamental biological process. The diagram below illustrates the general mechanism of action of a serine protease, like trypsin, which is commonly used in stability assays.
Experimental Protocols
Serum Stability Assay using RP-HPLC
This protocol details the procedure for determining the half-life of a peptide in human serum.
Materials:
-
Test peptide (e.g., this compound peptide) and control peptide.
-
Human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Reverse-phase HPLC system with a C18 column.
Procedure:
-
Peptide Stock Solution: Prepare a 1 mM stock solution of the test and control peptides in an appropriate solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of 100 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of ACN with 0.1% TFA) to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a standard volume (e.g., 20 µL) onto the C18 column.
-
Elute the peptide using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).
-
Trypsin Digestion Assay with LC-MS/MS Analysis
This protocol outlines a method for assessing peptide stability against a specific protease, trypsin, with analysis by mass spectrometry.
Materials:
-
Test peptide and control peptide.
-
Trypsin (sequencing grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for optional reduction and alkylation if studying a larger peptide.
-
Formic acid.
-
LC-MS/MS system.
Procedure:
-
Peptide Solution: Prepare a solution of the test and control peptides (e.g., 1 mg/mL) in 50 mM ammonium bicarbonate buffer.
-
Trypsin Solution: Prepare a fresh solution of trypsin (e.g., 0.1 mg/mL) in the same buffer.
-
Digestion:
-
Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
LC-MS/MS Analysis:
-
Inject the quenched sample into the LC-MS/MS system.
-
Separate the peptide and its degradation products using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Analyze the eluent by mass spectrometry in both full scan and tandem MS (MS/MS) modes to identify the intact peptide and any cleavage products.
-
-
Data Analysis:
-
Extract the ion chromatogram for the mass-to-charge ratio (m/z) of the intact peptide.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining and determine the rate of degradation.
-
Use MS/MS data to identify the specific cleavage sites within the peptide sequence.
-
By employing these methodologies, researchers can effectively assess and compare the proteolytic stability of this compound peptides, facilitating the development of next-generation peptide therapeutics with improved pharmacokinetic profiles.
References
- 1. Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic stability of beta-peptide helices and the role of cyclic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Fmoc and Boc Strategies for the Synthesis of (1S,2S)-Boc-Achc
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of custom amino acids, directly impacting yield, purity, and overall efficiency. This guide provides an objective comparison of two widely used Nα-protecting group strategies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), specifically in the context of preparing (1S,2S)-2-aminocyclohexanecarboxylic acid (Achc). This analysis is supported by established chemical principles and extrapolated experimental data from similar synthetic transformations.
Core Principles: A Dichotomy in Lability
The fundamental difference between the Fmoc and Boc strategies lies in the conditions required for their removal. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine.[][2] This orthogonality is the cornerstone of modern peptide synthesis, allowing for selective deprotection of the Nα-terminus without affecting acid-labile side-chain protecting groups when using the Fmoc strategy.[2]
The Boc/Bzl (benzyl) strategy is considered semi-orthogonal as both the Nα-Boc group and benzyl-based side-chain protecting groups are removed by acid, albeit at different strengths.[3]
Performance Comparison: Fmoc vs. Boc for (1S,2S)-Achc Synthesis
Key Performance Metrics
| Metric | Fmoc Strategy | Boc Strategy | Rationale & Supporting Data |
| Typical Yield | Generally high, often >90% for the protection step itself.[4] | High, but can be influenced by the stability of the amino acid to acidic conditions. A 70% yield has been reported for the Boc protection of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid.[5] | Fmoc protection is known for its high efficiency under mild basic conditions. Boc protection, while also generally efficient, can sometimes lead to side reactions or degradation with acid-sensitive substrates. |
| Purity | High, with purities of ≥98% commonly reported for commercially available Fmoc-(1S,2S)-Achc.[6][7] | High, with purities of ≥99% reported for commercially available (1S,2S)-Boc-Achc.[8] | Both methods are capable of producing high-purity material, often after a single crystallization or chromatographic purification. |
| Reaction Conditions | Mild; typically conducted at room temperature in aqueous/organic solvent mixtures with a mild base (e.g., NaHCO₃).[4] | Can range from mild (Boc₂O, base) to harsh (repetitive strong acid for deprotection in SPPS).[][5] | The mild conditions of Fmoc protection are advantageous for sensitive substrates. The repetitive use of strong acid in Boc-based solid-phase peptide synthesis (SPPS) can be detrimental to some sequences.[3] |
| Cost-Effectiveness | Fmoc-Cl and Fmoc-OSu are generally more expensive than Boc-anhydride.[] | Boc-anhydride is a relatively inexpensive reagent.[] | For large-scale synthesis, the cost of reagents can be a significant factor, giving an advantage to the Boc strategy in this regard. |
| Scalability | Readily scalable. | Well-established for large-scale industrial synthesis. | Both methods are amenable to scale-up, though the handling of large volumes of acidic waste from Boc deprotection can be a consideration. |
Experimental Protocols
The following are generalized, representative protocols for the Nα-protection of (1S,2S)-2-aminocyclohexanecarboxylic acid using both Fmoc and Boc strategies.
Fmoc Protection of (1S,2S)-Achc
This protocol is adapted from the standard procedure for the Fmoc protection of amino acids.
Materials:
-
(1S,2S)-2-aminocyclohexanecarboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid in a 10% solution of sodium carbonate in water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Fmoc-(1S,2S)-Achc-OH. The product can be further purified by crystallization.
Boc Protection of (1S,2S)-Achc
This protocol is based on the common procedure for Boc protection of amino acids.[5]
Materials:
-
(1S,2S)-2-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
tert-Butanol or 1,4-Dioxane/water mixture
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or citric acid solution
-
Brine
Procedure:
-
Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid in a solution of sodium hydroxide in water (or suspend in a mixture of dioxane and water).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a minimal amount of tert-butanol or dioxane.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Concentrate the reaction mixture to remove the organic solvent (if applicable).
-
Wash the aqueous layer with a nonpolar solvent like hexane or ether to remove excess Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 3 with a cold 1 M HCl or citric acid solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound-OH.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the Fmoc and Boc protection of an amino acid.
Caption: General workflow for the Fmoc protection of (1S,2S)-Achc.
References
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 488703-60-2 [chemicalbook.com]
Constraining Peptides for Enhanced Receptor Engagement: A Comparative Analysis of (1S,2S)-Boc-Achc in Opioid Receptor Binding
For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutic peptides is a continuous endeavor. One key strategy in this pursuit is the introduction of conformational constraints into peptide structures. The incorporation of non-native amino acids, such as (1S,2S)-Boc-Achc (tert-butoxycarbonyl- (1S,2S)-2-aminocyclohexanecarboxylic acid), can pre-organize the peptide backbone into a specific conformation that is favorable for receptor binding. This guide provides a comparative analysis of the effect of incorporating (1S,2S)-Achc into peptides on their receptor binding affinity, with a focus on the µ-opioid receptor system.
While this compound itself is a protected amino acid used in peptide synthesis, its true impact is realized upon its integration into a peptide sequence. The cyclohexyl ring of Achc restricts the torsional angles of the peptide backbone, reducing its conformational flexibility. This can lead to a lower entropic penalty upon binding to a receptor, potentially resulting in higher affinity and selectivity.
The Impact of (1S,2S)-Achc on Dermorphin Analog Affinity for the µ-Opioid Receptor
Dermorphin, a naturally occurring heptapeptide, is a potent and highly selective agonist for the µ-opioid receptor. Its high affinity makes it an excellent model for studying the effects of structural modifications on receptor binding. Research into dermorphin analogs has explored the substitution of native amino acids with conformationally constrained residues like (1S,2S)-Achc to enhance its pharmacological properties.
To illustrate the potential impact, the following table presents hypothetical comparative binding affinity data for a dermorphin analog containing (1S,2S)-Achc, based on the established principles of conformational constraint in opioid peptides. This is compared with the native dermorphin and an analog containing a different cyclic amino acid, cis-(1S,2R)-Achc.
| Compound | Sequence | µ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | Selectivity (δ/µ) |
| Dermorphin (Native) | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | 0.5 | 50 | 100 |
| Dermorphin Analog 1 | Tyr-D-Ala-Phe-Gly-Tyr-(1S,2S)-Achc -Ser-NH2 | 0.2 | 80 | 400 |
| Dermorphin Analog 2 | Tyr-D-Ala-Phe-Gly-Tyr-(1S,2R)-Achc -Ser-NH2 | 1.5 | 60 | 40 |
The hypothetical data suggests that the incorporation of (1S,2S)-Achc could enhance both the affinity and selectivity for the µ-opioid receptor compared to the native peptide. In contrast, an analog with a different stereoisomer, (1S,2R)-Achc, might lead to a decrease in affinity, highlighting the stereo-specific requirements of the receptor binding pocket.
Experimental Protocols
A robust evaluation of receptor binding affinity is crucial for comparing the effects of different peptide modifications. The following is a detailed protocol for a competitive radioligand binding assay for the µ-opioid receptor, a standard method in the field.
µ-Opioid Receptor Radioligand Binding Assay
1. Materials:
-
Membrane Preparation: Crude membrane preparations from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]DAMGO (a high-affinity µ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).
-
Test Compounds: Dermorphin, Dermorphin Analog 1 ((1S,2S)-Achc), and other comparative peptides.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus .
2. Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]DAMGO (final concentration ~0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Naloxone (final concentration 10 µM), 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound (at varying concentrations), 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Mechanism: Signaling and Workflow
To better understand the context of these binding assays, the following diagrams illustrate the general signaling pathway of a G protein-coupled receptor (GPCR) like the µ-opioid receptor, and the experimental workflow for determining receptor binding affinity.
Caption: General signaling pathway of a G protein-coupled receptor (GPCR) such as the µ-opioid receptor.
Caption: Experimental workflow for a competitive radioligand receptor binding assay.
A Comparative Guide to In Vitro Assays for Peptides Containing (1S,2S)-Boc-Achc
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide drug design to enhance conformational stability, receptor affinity, and proteolytic resistance. Among these, (1S,2S)-Boc-Achc (tert-butyloxycarbonyl-2-aminocyclohexanecarboxylic acid) is a constrained amino acid that induces specific secondary structures in peptides. This guide provides a comprehensive comparison of in vitro assays used to characterize peptides containing this compound, with a focus on somatostatin analogs as a relevant therapeutic area. We present comparative data for established drugs and discuss the expected impact of incorporating this compound, supported by detailed experimental protocols.
I. Receptor Binding Affinity Assays
Receptor binding assays are fundamental in determining the affinity of a peptide ligand for its target receptor. For peptides containing this compound, particularly those designed as somatostatin analogs, these assays are crucial for evaluating their potency and selectivity towards the five somatostatin receptor subtypes (SSTR1-5).
Comparison of Somatostatin Analogs
| Peptide/Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~1.0 | ~0.2 | ~0.6 | ~1.5 | ~0.9 |
| Octreotide | >1000 | 0.6-2.7 | >1000 | >1000 | 7-12 |
| Lanreotide | >1000 | ~1.0 | >100 | >1000 | ~10 |
| Pasireotide | ~1.0 | ~1.0 | ~1.5 | >100 | ~0.2 |
| This compound Analog (Expected) | Modulated | Modulated | Modulated | Modulated | Modulated |
Note: Ki values are compiled from various sources and should be considered as representative. Direct comparison between studies may be affected by different experimental conditions. The effect of this compound is hypothesized based on the principles of constrained peptide design.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method to determine the binding affinity of a test peptide to a specific somatostatin receptor subtype.
Materials:
-
Cell membranes expressing the target human somatostatin receptor subtype (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).
-
Unlabeled test peptide (containing this compound) and reference compounds (e.g., Somatostatin-14, Octreotide).
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test peptide and reference compounds in binding buffer.
-
In a 96-well filter plate, add in the following order:
-
Binding buffer.
-
Unlabeled peptide (or buffer for total binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate for 60 minutes at 37°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting dose-response curve and can be converted to a Ki value using the Cheng-Prusoff equation.
Receptor Binding Assay Workflow
II. Protease Stability Assays
A significant advantage of incorporating constrained amino acids like this compound is the potential to increase resistance to enzymatic degradation, thereby improving the peptide's in vivo half-life. Protease stability assays are essential to quantify this improvement.
Comparison of Peptide Stability
The table below illustrates the expected improvement in stability for a peptide containing this compound compared to a native peptide sequence. N-methylation is another common strategy to enhance protease resistance, and a hypothetical comparison is included.
| Peptide | Modification | Protease | Half-life (t½) |
| Native Peptide | None | Trypsin, Chymotrypsin, or Serum Proteases | Minutes to hours |
| This compound Peptide | Constrained Amino Acid | Trypsin, Chymotrypsin, or Serum Proteases | Expected to be significantly longer than native |
| N-methylated Peptide | N-methylated amide bonds | Trypsin, Chymotrypsin, or Serum Proteases | Known to be significantly longer than native |
Note: The half-life values are illustrative. Actual values will depend on the specific peptide sequence and the protease used.
Experimental Protocol: In Vitro Protease Stability Assay
This protocol describes a general method for assessing the stability of a peptide in the presence of a specific protease or in a biological matrix like human serum.[1]
Materials:
-
Test peptide (containing this compound) and a control peptide (native sequence).
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma.
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass Spectrometer (optional, for identification of degradation products).
Procedure:
-
Prepare a stock solution of the test and control peptides in an appropriate solvent.
-
Incubate the peptide at a final concentration (e.g., 10-100 µM) with the protease solution or serum/plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t½) is calculated from the degradation curve, often by fitting the data to a first-order decay model.
Protease Stability Assay Workflow
III. In Vitro Functional Assays
Functional assays are critical to determine if a peptide, upon binding to its receptor, elicits the desired biological response. For somatostatin analogs, this often involves measuring the inhibition of downstream signaling pathways.
Common Functional Assays for Somatostatin Receptor Agonists
-
cAMP Assay: Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Assays that measure changes in cAMP levels in response to peptide treatment are a direct readout of functional activity.
-
Cell Proliferation/Viability Assays (MTT, XTT): Somatostatin analogs can have antiproliferative effects on tumor cells. Assays like MTT and XTT measure the metabolic activity of cells, which correlates with cell viability and proliferation. A decrease in the signal indicates an antiproliferative effect.
Experimental Protocol: cAMP Assay
This protocol describes a common method for measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the target somatostatin receptor.
-
Test peptide (containing this compound) and reference agonists.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Cell culture reagents.
Procedure:
-
Seed cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treat cells with the test peptide or reference agonist at various concentrations for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. The EC50 value (the concentration of peptide that produces 50% of the maximal response) is determined from the dose-response curve.
Simplified Somatostatin Receptor Signaling Pathway
IV. Conclusion
The incorporation of this compound into peptides offers a promising strategy to enhance their therapeutic potential by imposing conformational constraints. The in vitro assays described in this guide—receptor binding, protease stability, and functional assays—are essential tools for characterizing these modified peptides and comparing their performance against existing alternatives. While direct comparative data for this compound-containing peptides is still emerging, the provided protocols and comparative data for established drugs offer a robust framework for researchers to evaluate their novel peptide candidates. The systematic application of these assays will be crucial in elucidating the structure-activity relationships of peptides containing this compound and advancing them through the drug discovery pipeline.
References
A Researcher's Guide to Computational Models of (1S,2S)-Boc-Achc Peptides
For researchers, scientists, and drug development professionals, the accurate computational modeling of peptides containing non-natural amino acids is paramount for predicting their conformation, dynamics, and ultimately, their biological activity. This guide provides a comparative overview of computational models applicable to peptides incorporating the (1S,2S)-Boc-aminocyclohexanecarboxylic acid ((1S,2S)-Boc-Achc) residue, a constrained building block used to induce specific secondary structures.
The inclusion of cyclic, non-natural amino acids like (1S,2S)-Achc presents a significant challenge for classical molecular mechanics force fields, necessitating careful selection and validation of computational models. This guide summarizes key performance data from benchmark studies on related cyclic peptides and outlines the experimental protocols crucial for model validation.
Comparative Analysis of Molecular Mechanics Force Fields
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides. The accuracy of these simulations is fundamentally dependent on the underlying force field. While direct comparative studies on this compound peptides are scarce, benchmarks on other cyclic peptides provide valuable insights into the expected performance of commonly used force fields.
| Force Field | Water Model | General Performance for Cyclic Peptides | Key Findings |
| Amber Family | |||
| Amber14SB | TIP3P | Good to Excellent .[1] Consistently performs well in reproducing NMR-derived structural information for a range of cyclic peptides.[1] | Shows strong performance in capturing the native-like conformations of β-hairpin forming peptides.[2] |
| Amber19SB | OPC | Moderate .[1] In some cases, it shows a lower ability to recapitulate NMR-derived structural information compared to Amber14SB.[1][3] | May exhibit biases in the predicted conformational ensembles.[3] |
| Amber03 | TIP3P | Poor to Moderate .[1] Generally shows lower accuracy in reproducing experimental data for cyclic peptides compared to newer Amber force fields.[1] | |
| CHARMM Family | |||
| CHARMM27 | CMAP | Moderate .[2] Can sometimes have a bias towards helical structures, which may be a consideration for peptides not expected to be helical.[2] | Shows a lower number of hydrogen bonds between the peptide and solvent in some cyclic peptide simulations.[4] |
| GROMOS Family | |||
| GROMOS96 53a6 | SPC | Good .[2] Demonstrates good performance in folding simulations of β-hairpin peptides.[2] | The number of water molecules within cyclic peptide nanopores is lower compared to simulations with AMBER and OPLS force fields.[4] |
| Other Force Fields | |||
| OPLS-AA/L | TIP4P | Poor to Moderate .[1] Did not consistently yield native-like hairpin structures in some benchmark studies.[2] | |
| RSFF2 | TIP3P | Excellent .[1] Shows the best performance in recapitulating NMR-derived structure information on a benchmark set of cyclic peptides.[1][3] |
Recommendation: Based on benchmarks for other cyclic peptides, the Amber14SB and RSFF2 force fields are recommended as starting points for modeling this compound-containing peptides. However, due to the unique conformational constraints imposed by the Achc residue, it is crucial to validate the chosen force field against experimental data for the specific peptide of interest.
Advanced Computational Approaches: Quantum Mechanics
For higher accuracy, particularly in parameterizing force fields for non-natural amino acids or in studying the energies of specific conformations, Quantum Mechanics (QM) methods are employed.
-
Density Functional Theory (DFT): A popular QM method for calculating the electronic structure and energies of molecules. It provides a good balance between accuracy and computational cost.
-
Møller-Plesset Perturbation Theory (MP2): A higher-level QM method that often provides more accurate energies than DFT, but at a greater computational expense.[5]
-
Hybrid QM/MM Methods: These methods treat a critical part of the system (e.g., the non-natural amino acid) with QM and the rest of the system with a more computationally efficient MM force field. This approach is particularly useful for studying large peptide systems.
Experimental Protocols for Model Validation
Computational models must be validated against experimental data to ensure their accuracy. For peptides, the following experimental techniques are crucial:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information on the solution-state conformation of peptides.
Key Experiments:
-
1D and 2D NMR (COSY, TOCSY, NOESY, ROESY): Used to assign proton resonances and determine through-bond and through-space connectivities. Nuclear Overhauser Effect (NOE) data is particularly important as it provides distance restraints between protons that are close in space, which can be directly compared with distances from computational models.
-
Temperature Coefficient Studies: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are key features of stable secondary structures.
-
Coupling Constant Analysis: 3J-coupling constants can provide information about dihedral angles in the peptide backbone and side chains.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or H2O/D2O mixtures).
-
Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: Spectra are processed and analyzed to extract chemical shifts, coupling constants, and NOE intensities.
-
Structure Calculation: The experimental restraints (distances from NOEs, dihedral angles from coupling constants) are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data. This ensemble can then be compared to the conformational ensemble from MD simulations.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., methanol, trifluoroethanol) at a known concentration.
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 190-260 nm).
-
Data Analysis: The resulting spectrum is analyzed for characteristic bands that indicate the presence of specific secondary structures (e.g., α-helices, β-sheets, turns). The experimental spectrum can be compared to spectra calculated from the computational models.
Workflows and Signaling Pathways
Computational Workflow for Peptide Conformational Analysis
The following diagram illustrates a typical workflow for the computational analysis of a this compound peptide, from model setup to comparison with experimental data.
This guide provides a framework for selecting and validating computational models for peptides containing the this compound residue. By combining robust computational methods with rigorous experimental validation, researchers can gain valuable insights into the structural and dynamic properties of these important molecules, accelerating their development as therapeutic agents.
References
- 1. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Secondary Structure Formation Using 10 Different Force Fields in Microsecond Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic benchmarking of 13 AI methods for predicting cyclic peptide membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (1S,2S)-Boc-Achc: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like (1S,2S)-Boc-Achc are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices in laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not detailed in the provided search results, the general nature of Boc-protected amino acids necessitates careful handling to mitigate potential risks.
Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation.[1][2] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[2] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] | To prevent accidental ingestion. |
All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[3][4]
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[5]
-
-
Container Labeling :
-
The waste container label should include the full chemical name: "(1S,2S)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid".
-
Clearly indicate that it is "Hazardous Waste".[3]
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Arranging for Final Disposal :
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Procedural flow for the safe disposal of this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Wear PPE : Don the appropriate personal protective equipment before cleaning the spill.
-
Containment : For small spills, use an absorbent, inert material to contain the substance. Avoid generating dust.[1]
-
Cleanup : Carefully sweep or scoop up the spilled material and place it into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[3]
-
Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
References
Essential Safety and Operational Guide for Handling (1S,2S)-Boc-Achc
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of (1S,2S)-Boc-Achc (CAS 488703-60-2). The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with caution to minimize exposure.[1] The recommended personal protective equipment is detailed below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles | Protects eyes from splashes and dust. |
| Hand Protection | Heavy rubber or other impervious gloves | Prevents skin contact with the chemical. |
| Respiratory Protection | Appropriate respirator | Avoids inhalation of dust or vapors, as the material can be irritating to mucous membranes and the upper respiratory tract.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Limit all unnecessary personal contact.
-
Always handle this compound within a chemical fume hood to ensure adequate ventilation.[1]
-
Avoid breathing dust or vapor.[1]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials.
-
Ensure a safety shower and eye wash station are readily available.[1]
Disposal Plan
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
Procedure:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containment: Collect solid waste in a clearly labeled, sealed container.
-
Disposal Method: The suggested disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Always adhere to federal, state, and local regulations for chemical waste disposal.
Emergency Procedures
Spills:
-
Wear the appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust.
-
Clean the spill area thoroughly.
First Aid:
-
In case of eye contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1]
-
In case of skin contact: Wash the affected area with generous amounts of running water and non-abrasive soap. Cover the area with an emollient and seek medical attention.[1]
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
If ingested: Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
